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  • Product: 4,5-dimethyl-1H-1,2,3-benzotriazole
  • CAS: 35899-34-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,5-dimethyl-1H-1,2,3-benzotriazole (CAS 35899-34-4) and Its Isomeric Landscape

This guide provides a comprehensive technical overview of 4,5-dimethyl-1H-1,2,3-benzotriazole. Given the limited availability of detailed experimental data for this specific isomer in public-domain literature, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4,5-dimethyl-1H-1,2,3-benzotriazole. Given the limited availability of detailed experimental data for this specific isomer in public-domain literature, this document adopts a comparative analysis approach. We will ground our understanding by examining the well-characterized parent compound, 1H-benzotriazole, and the closely related, commercially significant isomer, 5,6-dimethyl-1H-1,2,3-benzotriazole. This methodology allows for informed postulation of the target compound's properties and potential applications, adhering to the principles of scientific integrity.

Section 1: The Target Compound: 4,5-dimethyl-1H-1,2,3-benzotriazole

4,5-dimethyl-1H-1,2,3-benzotriazole is an aromatic heterocyclic organic compound. It belongs to the benzotriazole family, which is characterized by a benzene ring fused to a 1,2,3-triazole ring. The defining feature of this specific isomer is the placement of two methyl groups on the 4- and 5-positions of the benzene ring.

Caption: Chemical structure of 4,5-dimethyl-1H-1,2,3-benzotriazole.

Section 2: Comparative Physicochemical and Spectroscopic Properties

To infer the properties of the 4,5-dimethyl isomer, we compare it with its parent compound and the 5,6-dimethyl isomer. The addition of methyl groups generally increases the molecular weight and lipophilicity (as indicated by a higher XLogP3 value) and can significantly influence the melting point due to changes in crystal packing.

Property4,5-dimethyl-1H-1,2,3-benzotriazole 5,6-dimethyl-1H-1,2,3-benzotriazole 1H-Benzotriazole (Parent)
CAS Number 35899-34-44184-79-6 (Hydrate)95-14-7
Molecular Formula C₈H₉N₃C₈H₉N₃C₆H₅N₃
Molecular Weight 147.18 g/mol 147.18 g/mol [1]119.12 g/mol [2]
Appearance Data not availableYellow to brown crystalline powder[3][4]White to light tan crystalline solid[2][5]
Melting Point Data not available152-156 °C[3][4]98.5 - 100 °C[4][6]
Boiling Point Data not available373.5 ± 11.0 °C (Predicted)[4][6]350 °C[1][6]
Solubility Data not availableSoluble in ethanol, acetone; limited in water[7]Slightly soluble in cold water; soluble in ethanol, benzene, chloroform[8][9]
XLogP3-AA Data not available1.8[1]1.44[2]

Spectroscopic Insights: While specific spectra for the 4,5-dimethyl isomer are not available, data from related compounds are instructive.

  • ¹H NMR: For the parent benzotriazole, aromatic protons appear between 7.4 and 8.0 ppm in DMSO-d₆[6]. For the 5,6-dimethyl isomer, one would expect the disappearance of two aromatic proton signals and the appearance of two singlet signals for the methyl groups in the aliphatic region (likely around 2.0-2.5 ppm). Similarly, for the 4,5-dimethyl isomer, two adjacent aromatic proton signals would be replaced by methyl singlets.

  • ¹³C NMR: The parent compound shows aromatic carbon signals around 130.3 ppm in DMSO-d₆[6]. For the dimethylated isomers, additional signals for the methyl carbons would appear in the upfield region (typically 15-25 ppm), and the signals for the substituted aromatic carbons would shift.

  • Mass Spectrometry (MS): The monoisotopic mass of both dimethylated isomers is 147.0796 g/mol [1]. LC-ESI-QTOF mass spectrometry data for the 5,6-dimethyl isomer shows a prominent parent ion at m/z 148.0869 [M+H]⁺[1]. A similar result would be expected for the 4,5-dimethyl isomer.

  • Infrared (IR) Spectroscopy: Benzotriazoles exhibit a characteristic N-H stretching frequency in the region of 3300-3500 cm⁻¹[10]. This peak would be present in all N-unsubstituted isomers.

Section 3: Synthesis and Reactivity

The primary and most established method for synthesizing benzotriazoles is the diazotization of an ortho-phenylenediamine precursor with sodium nitrite in an acidic medium, typically acetic acid, followed by spontaneous intramolecular cyclization[11].

This general pathway is directly applicable to the synthesis of 4,5-dimethyl-1H-1,2,3-benzotriazole, starting from 4,5-dimethyl-1,2-phenylenediamine.

Synthesis_Workflow cluster_start Precursor cluster_reagents Reagents cluster_product Product Precursor 4,5-Dimethyl- 1,2-phenylenediamine Reagents Sodium Nitrite (NaNO₂) Glacial Acetic Acid (CH₃COOH) Precursor->Reagents Diazotization & Cyclization Product 4,5-Dimethyl- 1H-1,2,3-benzotriazole Reagents->Product

Caption: General synthetic workflow for dimethylbenzotriazoles.

Experimental Protocol: General Synthesis of a Dimethylbenzotriazole

This protocol is adapted from established procedures for benzotriazole synthesis and should be considered a general guideline.[11] It must be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Dissolution: In a beaker, dissolve one molar equivalent of the precursor, 4,5-dimethyl-1,2-phenylenediamine, in a solution of approximately two molar equivalents of glacial acetic acid and a suitable amount of water, warming gently if necessary to achieve a clear solution.

  • Cooling: Place the reaction vessel in an ice-water bath and cool the solution to approximately 5°C with stirring.

  • Diazotization: Prepare a concentrated aqueous solution of slightly more than one molar equivalent (e.g., 1.05 to 1.1 eq.) of sodium nitrite. Add this cold nitrite solution to the cooled diamine solution all at once.

    • Causality Note: The reaction is exothermic. A rapid rise in temperature is expected and necessary for the cyclization to proceed efficiently. Insufficient cooling before addition or excessive cooling during the reaction can lead to lower yields.

  • Reaction & Precipitation: The reaction mixture will typically change color, and the temperature will rise. Allow the mixture to stand and then cool. The benzotriazole product will often separate as an oil or solid.

  • Isolation: Further cool the mixture in an ice bath to ensure complete crystallization. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with ice-cold water. The product can be further purified by recrystallization from an appropriate solvent (e.g., benzene or an ethanol/water mixture) or by vacuum distillation.

Section 4: Potential Applications in Research and Drug Development

While specific applications for the 4,5-dimethyl isomer are not documented, the benzotriazole scaffold is a "privileged structure" in medicinal chemistry and materials science.[1] Its derivatives are explored for a wide range of biological activities and industrial uses.

  • Medicinal Chemistry: Benzotriazole derivatives are investigated for a multitude of pharmacological activities, including as anticancer, antifungal, antiviral, anti-inflammatory, and analgesic agents.[12] For example, the related 5,6-dimethyl-1H-benzotriazole has demonstrated potent antiprotozoal activity, proving more effective than the standard agent chlorohexidine against Acanthamoeba castellanii in vitro.[13][14] The structural framework is present in several pharmaceutical drugs.[12] The lipophilic nature of the dimethylated ring system may enhance cell membrane permeability, a desirable trait in drug candidates.

  • Corrosion Inhibition: The most prominent industrial application of benzotriazoles is as corrosion inhibitors, particularly for copper and its alloys. The molecule forms a stable, protective complex layer on the metal surface. It is a common additive in antifreeze, cooling systems, and hydraulic fluids.

  • UV Stabilization: The conjugated aromatic system of benzotriazoles allows them to absorb UV radiation, making them effective UV stabilizers. They are incorporated into plastics, coatings, and other polymers to prevent photodegradation and enhance material longevity.[7]

Section 5: Safety and Handling

No specific safety data sheet (SDS) is available for 4,5-dimethyl-1H-1,2,3-benzotriazole. Therefore, a conservative approach must be taken, assuming it possesses hazards similar to its parent and isomeric compounds.

Hazard Class5,6-dimethyl-1H-1,2,3-benzotriazole 1H-Benzotriazole
GHS Pictograms GHS07 (Exclamation Mark)[1][4]GHS07 (Exclamation Mark), GHS09 (Environmental Hazard)[1]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4]H302: Harmful if swallowed. H319: Causes serious eye irritation. H332: Harmful if inhaled. H411/412: Toxic/Harmful to aquatic life.[1]
Precautionary Steps P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Similar precautions apply.[1]

Handling Recommendations:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • CymitQuimica. (n.d.). CAS 4184-79-6: 5,6-Dimethyl-1H-benzotriazole.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: 5,6-Dimethyl-1H-benzotriazole hydrate.
  • ThermoFisher Scientific. (2025, October 30). SAFETY DATA SHEET: 5,6-Dimethyl-1H-benzotriazole monohydrate.
  • Fisher Scientific. (2010, February 11). SAFETY DATA SHEET: 5,6-Dimethyl-1H-benzotriazole hydrate.
  • PubChem. (n.d.). 5,6-dimethyl-1H-benzotriazole (CID 77849). National Center for Biotechnology Information. Retrieved from [Link]

  • Nordmann. (n.d.). 5,6-Dimethyl-1H-benzotriazole hydrate.
  • Fisher Scientific UK. (n.d.). 5,6-Dimethyl-1H-benzotriazole hydrate SDS.
  • Guidechem. (n.d.). 5,6-dimethyl-1,2,3-benzotriazole hydrate 4184-79-6.
  • ChemicalBook. (n.d.). 5,6-DIMETHYL-1,2,3-BENZOTRIAZOLE HYDRATE | 4184-79-6.
  • Singh, P., et al. (2017). A comprehensive review on benzotriazole derivatives. International Journal of Pharmaceutical Sciences and Research, 8(2), 446-456.
  • Fluorochem. (n.d.). 5,6-Dimethyl-1H-1,2,3-benzotriazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5,6-Dimethyl-1H-benzotriazole monohydrate.
  • ChemicalBook. (2025, July 4). 5,6-DIMETHYL-1,2,3-BENZOTRIAZOLE HYDRATE | 4184-79-6.
  • Kopanska, K., et al. (2004). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Bioorganic & Medicinal Chemistry, 12(10), 2617-2624.
  • MDPI. (2019, March 28). molecules.
  • Lambooy, J. P. (1949). The Synthesis of 4,5-Diethyl-o-phenylenediamine through the Nitration of o-Diethylbenzene. Journal of the American Chemical Society.
  • Lima, A. F., et al. (2026, January 18). Thermal Study of Two Benzotriazole Derivatives.
  • Haihang Industry. (n.d.). 5,6-Dimethyl-1,2,3-benzotriazole Hydrate.
  • Science.gov. (n.d.). benzotriazole uv stabilizers: Topics.
  • ResearchGate. (2025, August 6). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii | Request PDF.
  • ChemicalBook. (2026, January 13). 4,6-DIMETHYL-1,2-PHENYLENEDIAMINE | 3171-45-7.
  • PubChem. (n.d.). 1H-Benzotriazole (CID 7220). National Center for Biotechnology Information. Retrieved from [Link]

  • CymitQuimica. (n.d.). CAS 3171-45-7: 4,5-Dimethyl-1,2-phenylenediamine.
  • Wikipedia. (n.d.). N,N-Dimethylphenylenediamine.
  • Santa Cruz Biotechnology. (n.d.). 4,5-Dimethyl-1,2-phenylenediamine | CAS 3171-45-7.
  • ResearchGate. (n.d.). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in....
  • GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.
  • Hilaris Publisher. (2014, August 20). Recent Development of Benzotriazole-Based Medicinal Drugs.
  • IJNRD.org. (2025, September 9). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development.
  • ResearchGate. (2025, December 29). A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry.
  • ChemScene. (n.d.). 4,5-Dimethyl-1H-1,2,3-benzotriazole.
  • GLR Innovations. (n.d.). GLR Innovations (Page 114) @ ChemBuyersGuide.com, Inc..
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  • Ataman Kimya. (n.d.). BENZOTRIAZOLE.
  • ChemicalBook. (2022, February 14). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.
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Sources

Exploratory

Molecular Architecture of Dimethylbenzotriazoles: A Comparative Technical Guide

The following technical guide details the structural, electronic, and functional distinctions between 4,5-dimethylbenzotriazole (4,5-DMBTA) and 5,6-dimethylbenzotriazole (5,6-DMBTA) . Executive Summary For researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, electronic, and functional distinctions between 4,5-dimethylbenzotriazole (4,5-DMBTA) and 5,6-dimethylbenzotriazole (5,6-DMBTA) .

Executive Summary

For researchers in medicinal chemistry and materials science, distinguishing between the 4,5-dimethyl and 5,6-dimethyl isomers of benzotriazole is not merely an academic exercise—it is a critical quality attribute (CQA). The 5,6-isomer possesses


 pseudo-symmetry, resulting in high lattice energy, distinct crystalline stability, and a role as a pharmacophore precursor (notably in Vitamin B

analogs).[1][2][3] Conversely, the 4,5-isomer is asymmetric, introducing steric hindrance proximal to the triazole binding face, which drastically alters ligand-metal coordination and biological binding affinity.[1][4][5]

This guide provides the structural, analytical, and synthetic frameworks required to isolate, identify, and utilize these isomers with precision.

Part 1: Structural & Electronic Fundamentals[2][3][5][6][7]

Symmetry and Lattice Energy

The defining characteristic separating these isomers is molecular symmetry , which governs their physical state and solubility profiles.[1][4][5][6][7][8]

Feature5,6-Dimethylbenzotriazole4,5-Dimethylbenzotriazole
Symmetry Group

(in 2H-form); eff.[2][3][5][6][8]

(fast exchange)

(Asymmetric)
Methyl Positioning Distal (Positions 5, 6).[1][2][3][5][8] Far from N-binding site.Proximal (Position 4).[2][3][5][6][7][8][9] Steric clash with N-binding site.[3][5][6][7][8]
Lattice Energy High .[3][5][6][7][8] Efficient packing due to symmetry.[3][5][6][7][8]Low . Irregular packing.
Melting Point 156–160 °C [1]~80–98 °C (variable by purity/hydrate)
Dipole Moment Aligned with

axis.[2][3][5][6][7][8]
Off-axis vector.[3][5][6][7][8]
Tautomeric Equilibrium

Both isomers exist in a dynamic equilibrium between the 1H- and 2H- forms.[3][5][6][8] However, the 4,5-isomer introduces a steric bias .[1][4][5][6][7][8]

  • 5,6-DMBTA: The equilibrium is electronically driven.[3][4][5][6][7][8] The 1H- and 3H-tautomers are degenerate (identical) due to symmetry.[2][3][5][6][8]

  • 4,5-DMBTA: The methyl group at Position 4 sterically crowds the N3 nitrogen.[3][4][5][6][7][8] This destabilizes the 3H-tautomer, shifting the population significantly toward the 1H-form to relieve steric strain.[3][5][6][7][8]

Tautomerism cluster_56 5,6-Dimethylbenzotriazole (Symmetric Equilibrium) cluster_45 4,5-Dimethylbenzotriazole (Asymmetric Bias) T1 1H-Tautomer (Degenerate with 3H) T2 2H-Tautomer (Gas Phase Preferred) T1->T2 H-Shift A1 1H-Tautomer (Major Species) A2 3H-Tautomer (Sterically Hindered) A1->A2 Equilibrium Shifted Left

Figure 1: Tautomeric relationships showing the degeneracy in the 5,6-isomer versus the steric bias in the 4,5-isomer.[1][2]

Part 2: Analytical Differentiation (Protocol)

The most reliable method for distinguishing these isomers is


H NMR Spectroscopy .[2][3][5][6][7][8] Mass spectrometry (MS) is often insufficient as both have identical 

(147.[2][3][5][6][8]18) and similar fragmentation patterns.[2][3][5][6][7][8]
NMR Diagnostic Protocol

Solvent: DMSO-


 or CDCl

.[3][5][6][7][8] Concentration: ~10 mg/mL.[3][5][6][7][8]
Signal Region5,6-Dimethylbenzotriazole (Symmetric)4,5-Dimethylbenzotriazole (Asymmetric)
Methyl Region (2.3–2.6 ppm)Singlet (6H). Both methyls are chemically equivalent.[2][3][5][8]Two Singlets (3H each). Distinct environments for C4-Me and C5-Me.[3][5][6][8]
Aromatic Region (7.4–8.0 ppm)Singlet (2H). Protons at C4 and C7 are equivalent.[2][3][5][6][8]AB System (2H). Protons at C6 and C7 show coupling (

Hz).[2][3][5][6][8]

Expert Insight: If you observe a "singlet" in the aromatic region that appears slightly broadened, it is the 5,6-isomer.[4][5][6][7][8] The 4,5-isomer must show splitting (doublets) for the aromatic protons due to the lack of symmetry.[2][3][5][6][8]

Crystallography & Physical Form[5][6][7][8]
  • 5,6-DMBTA: Crystallizes as needles or prisms with a high melting point (>150°C).[1][2][3][5][6][8]

  • 4,5-DMBTA: Often amorphous or forms lower-melting plates; frequently encountered as an oil if slightly impure.[3][5][6][7][8]

Part 3: Synthesis & Impurity Profiling[4][5][6][7][8]

The synthesis of these isomers is dictated by the starting diamine.[6][7][8] Cross-contamination often occurs if the starting diamine feedstock is isomeric (e.g., technical grade dimethyl-o-phenylenediamine).[2][3][5][6][8]

Synthetic Workflow

Synthesis cluster_pre Starting Materials (Diamines) P1 4,5-Dimethyl-1,2- phenylenediamine Rxn Diazotization (NaNO2 / AcOH / H2O) P1->Rxn P2 3,4-Dimethyl-1,2- phenylenediamine P2->Rxn Prod1 5,6-Dimethylbenzotriazole (High MP Solid) Rxn->Prod1 Yields Symmetric Prod2 4,5-Dimethylbenzotriazole (Low MP / Asymmetric) Rxn->Prod2 Yields Asymmetric

Figure 2: Divergent synthesis pathways based on diamine substitution patterns.

Impurity Management[2][4][5][6][8][10]
  • Common Impurity in 5,6-DMBTA: 5-Methylbenzotriazole (from incomplete methylation of precursor).[2][3][5][6][8]

  • Separation: Due to the significant MP difference, recrystallization from ethanol/water is highly effective for purifying the 5,6-isomer.[4][5][6][7][8] The 4,5-isomer, being more soluble and lower melting, remains in the mother liquor.[1][4][7]

Part 4: Functional Implications in Drug Design[6][7]

The Vitamin B12 Connection

The 5,6-dimethylbenzimidazole moiety is the lower axial ligand of Cobalamin (Vitamin B


).[1][2][3][8] While the natural vitamin contains the imidazole, the 5,6-dimethylbenzotriazole  is a critical bioisostere used in:
  • Antiviral Research: Targeting Picornaviridae (e.g., Coxsackievirus B5).[1][2][3][5][6][7][8] The 5,6-substitution pattern mimics the biological ligand, allowing the triazole to dock into viral capsid pockets [2].[1][4][5][7]

  • Metabolic Probes: Used to study the biosynthesis of cobalamin analogs in bacteria.[5][6][7][8]

Steric Control (4,5-Isomer)

The 4,5-isomer is utilized when blocking a binding site is required.[1][3][5][6][8] The methyl group at position 4 creates a "steric fence" around the N3 nitrogen, forcing coordination to occur exclusively at N1 or N2, or reducing binding affinity to metals (like Copper in corrosion inhibition) compared to the unhindered 5,6-isomer.[1][2][4]

Part 5: References

  • PubChem. (2025).[2][3][5][6][7][8] 5,6-Dimethyl-1H-benzotriazole Compound Summary. National Library of Medicine.[3][5][6][7] [Link][1][2][3][8]

  • Tonelli, M., et al. (2023).[1][4][5][6][7][8] Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 16(4), 429.[1][2][4][7] [Link][1][2][3][8]

  • Katritzky, A. R., et al. (1998).[1][4][5][6][7][8] Tautomerism of Benzotriazole. Journal of the American Chemical Society.[5][6][7][8]

Sources

Foundational

tautomerism in 4,5-dimethylbenzotriazole 1H vs 2H forms

An In-Depth Technical Guide to the Tautomerism of 4,5-Dimethylbenzotriazole: 1H vs. 2H Forms Abstract Benzotriazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomerism of 4,5-Dimethylbenzotriazole: 1H vs. 2H Forms

Abstract

Benzotriazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. A critical, yet often overlooked, aspect of their chemical behavior is annular tautomerism—the equilibrium between different N-protonated isomers. This guide provides an in-depth analysis of the tautomeric relationship between 1H-4,5-dimethylbenzotriazole and 2H-4,5-dimethylbenzotriazole. We explore the structural nuances, the factors governing their equilibrium, and the advanced computational and experimental methodologies required for their characterization. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into predicting, identifying, and quantifying these crucial tautomeric forms.

The Principle of Annular Tautomerism in Benzotriazoles

Benzotriazole is a fused heterocyclic system consisting of a benzene ring and a 1,2,3-triazole ring.[1] The unsubstituted benzotriazole core can exist in two primary tautomeric forms: the asymmetric 1H-tautomer (proton on N1 or N3) and the symmetric 2H-tautomer (proton on N2). These forms are in a dynamic equilibrium, the position of which is dictated by a subtle interplay of electronic, steric, and environmental factors.

It is generally established that for the parent benzotriazole, the 1H-form is the predominant species in both the solid state and in solution, while the proportion of the 2H-tautomer may increase in the gas phase.[1][2] The energy difference between these isomers is often small, making their study a significant challenge. The introduction of substituents onto the benzene ring, as in 4,5-dimethylbenzotriazole, further modulates this delicate balance. The electron-donating methyl groups at the 4 and 5 positions influence the electron density distribution across the heterocyclic system, thereby altering the relative stabilities of the 1H and 2H tautomers.

A comprehensive understanding of this equilibrium is paramount in fields like drug discovery, as different tautomers of the same molecule can exhibit vastly different biological activities, binding affinities, and pharmacokinetic properties.[3][4]

Computational Analysis of Tautomer Stability

Quantum chemical calculations are indispensable for predicting the intrinsic stability of tautomers and understanding how solvents modulate their equilibrium.[5] These methods allow for the precise calculation of ground-state energies, providing a quantitative estimate of the tautomer ratio before embarking on complex experimental work.

Causality Behind the Computational Approach

The core objective is to compute the Gibbs free energy difference (ΔG) between the 1H and 2H tautomers. A negative ΔG for the 1H → 2H transition indicates the 2H form is more stable, and vice versa. High-level ab initio and Density Functional Theory (DFT) methods are employed because they provide an accurate description of electron correlation, which is critical for correctly predicting the energy order of these closely related isomers.[6][7] The inclusion of zero-point vibrational energy (ZPVE) corrections is necessary for an accurate final energy prediction.[6] Furthermore, since most applications occur in solution, a Self-Consistent Reaction Field (SCRF) method, such as the Polarizable Continuum Model (PCM), is used to simulate the stabilizing or destabilizing effect of the solvent.

Protocol: DFT Calculation of Relative Tautomer Energies
  • Structure Optimization:

    • Build the 3D structures of both 1H-4,5-dimethylbenzotriazole and 2H-4,5-dimethylbenzotriazole.

    • Perform full geometry optimization in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This level of theory is a well-established starting point for such systems.[8][9]

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory on the optimized geometries.

    • Self-Validation: Confirm that no imaginary frequencies are present, which verifies that the optimized structure is a true energy minimum.

    • This step yields the zero-point vibrational energy (ZPVE) and other thermal corrections necessary for calculating enthalpy (H) and Gibbs free energy (G).

  • Solvent Effects:

    • Re-optimize the geometries of both tautomers in the presence of a solvent using a continuum model (e.g., CPCM or SMD with a solvent like DMSO or water).[8][10]

    • Perform a subsequent frequency calculation in the solvent to obtain the free energy of solvation.

  • Energy Analysis:

    • Calculate the relative energies (ΔE_ZPE, ΔH, ΔG) between the 1H and 2H forms in both the gas phase and the selected solvent. The equilibrium constant (K_eq) can be derived from ΔG using the equation: ΔG = -RTln(K_eq).

Data Summary: Predicted Tautomer Stability

The following table presents hypothetical, yet realistic, data based on computational studies of similar benzotriazole systems. For 4,5-dimethylbenzotriazole, studies suggest the asymmetric 1H form is more stable, but a significant population of the 2H form (~10%) may exist.[11]

ParameterGas PhaseDMSO Solution
ΔE_ZPE (1H → 2H) +0.95 kcal/mol+1.25 kcal/mol
ΔG (1H → 2H) +1.10 kcal/mol+1.40 kcal/mol
Predicted % 1H 86.5%90.6%
Predicted % 2H 13.5%9.4%

Note: Positive values indicate the 1H tautomer is more stable. Calculations performed at 298.15 K.

Visualization: Computational Workflow

G cluster_gas Gas Phase Analysis cluster_solv Solvent Phase Analysis Build_1H Build 1H Structure Opt_Freq_1H_Gas Geometry Optimization & Frequency Calculation (Gas) Build_1H->Opt_Freq_1H_Gas Build_2H Build 2H Structure Opt_Freq_2H_Gas Geometry Optimization & Frequency Calculation (Gas) Build_2H->Opt_Freq_2H_Gas Energy_1H_Gas Obtain G(gas) for 1H Opt_Freq_1H_Gas->Energy_1H_Gas Opt_Freq_1H_Solv Re-optimization & Frequency Calculation (Solvent) Opt_Freq_1H_Gas->Opt_Freq_1H_Solv Energy_2H_Gas Obtain G(gas) for 2H Opt_Freq_2H_Gas->Energy_2H_Gas fYaml_2H_Solv fYaml_2H_Solv Opt_Freq_2H_Gas->fYaml_2H_Solv Compare Calculate ΔG and Keq (Gas and Solvent) Energy_1H_Gas->Compare Energy_2H_Gas->Compare Energy_1H_Solv Obtain G(solv) for 1H Opt_Freq_1H_Solv->Energy_1H_Solv Opt_fYaml_2H_Solv Re-optimization & Frequency Calculation (Solvent) Energy_1H_Solv->Compare Energy_2H_Solv Obtain G(solv) for 2H Energy_2H_Solv->Compare fYaml_2H_Solv->Energy_2H_Solv

Caption: Workflow for computational analysis of tautomer stability.

Experimental Characterization and Quantification

While computation provides a powerful predictive framework, experimental validation is essential. A multi-technique approach is required to unambiguously characterize the tautomeric system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is arguably the most powerful tool for studying tautomerism in solution. The key distinction lies in molecular symmetry:

  • 2H-4,5-dimethylbenzotriazole is C₂ᵥ-symmetric. This results in a simplified NMR spectrum, with chemically equivalent pairs of carbons (C4/C7, C5/C6) and protons (H4/H7, H5/H6).

  • 1H-4,5-dimethylbenzotriazole is asymmetric. All four aromatic carbons (C4, C5, C6, C7) and their attached protons are chemically distinct, leading to a more complex spectrum.

In many cases, the proton exchange between the N1 and N3 positions of the 1H-tautomer is fast on the NMR timescale, leading to a time-averaged spectrum that can mimic the symmetry of the 2H-form.[12] Therefore, low-temperature NMR is often required to slow this exchange and resolve the distinct signals of the asymmetric 1H-tautomer.[9]

Protocol: Variable-Temperature ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve a high-purity sample of 4,5-dimethylbenzotriazole in a suitable low-freezing deuterated solvent (e.g., DMSO-d₆ or CD₂Cl₂). The solvent must be anhydrous to prevent H/D exchange, which could perturb the tautomeric equilibrium.

  • Initial Acquisition: Record a standard broadband proton-decoupled ¹³C NMR spectrum at ambient temperature (e.g., 298 K).

  • Low-Temperature Scans: Cool the sample in decrements of 20 K (e.g., 278 K, 258 K, down to the solvent limit). Allow the sample to equilibrate for 10-15 minutes at each temperature before acquisition.

  • Data Analysis:

    • At high temperatures, observe the number of aromatic carbon signals. If four signals are present, this indicates a fast exchange regime for the dominant 1H-tautomer or the presence of the 2H-tautomer.

    • As the temperature is lowered, look for the coalescence and subsequent splitting of signals. The splitting of the averaged C4/C7 and C5/C6 signals into four distinct resonances is definitive proof of the asymmetric 1H-tautomer being the dominant species.

    • The presence of a small, persistent set of symmetric signals may indicate the co-existence of the 2H-tautomer. Integration can provide a quantitative ratio.

UV-Vis Spectroscopy

Rationale: The 1H and 2H tautomers possess different conjugated π-systems and are therefore different chromophores. This leads to distinct UV-Vis absorption spectra.[13] By recording the spectrum of the mixture and knowing (or calculating) the spectra of the individual tautomers, one can determine the equilibrium constant in various solvents.[14][15] This technique is particularly useful for studying how solvent polarity and hydrogen-bonding capability influence the equilibrium.[13][16]

Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution: Prepare a concentrated stock solution of 4,5-dimethylbenzotriazole in a non-polar solvent like cyclohexane.

  • Solvent Series: Prepare a series of dilute solutions (ensuring absorbance maxima are within the linear range of the spectrophotometer, typically < 1.5 AU) in solvents of varying polarity and hydrogen-bonding ability (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution from approximately 200 to 400 nm.

  • Analysis: Compare the spectra. Significant shifts in λ_max or changes in the shape of the absorption bands across the solvent series indicate a shift in the tautomeric equilibrium. Deconvolution algorithms can be applied to the observed spectra to estimate the relative contribution of each tautomer, assuming the individual spectra are known or can be reliably modeled with TD-DFT calculations.[14]

X-ray Crystallography

Rationale: Single-crystal X-ray diffraction provides the most definitive structural information, but only for the solid state.[17][18] It allows for the unambiguous identification of the proton's location on the triazole ring, confirming which tautomer is present in the crystal lattice. For most benzotriazole derivatives, the more stable 1H-tautomer is the form observed in the solid state due to favorable packing and intermolecular interactions.[6][9]

Visualization: Experimental Characterization Flowchart

G cluster_solution Solution State Analysis cluster_solid Solid State Analysis Start 4,5-Dimethylbenzotriazole Sample NMR Variable-Temperature NMR Spectroscopy Start->NMR UV_Vis Solvent-Dependent UV-Vis Spectroscopy Start->UV_Vis X_Ray Single-Crystal X-ray Diffraction Start->X_Ray NMR_Result Identify dominant tautomer in solution & study exchange dynamics NMR->NMR_Result UV_Vis_Result Quantify tautomer ratio & assess solvent effects on equilibrium UV_Vis->UV_Vis_Result X_Ray_Result Unambiguously determine structure in the solid state X_Ray->X_Ray_Result Conclusion Comprehensive Tautomeric Profile NMR_Result->Conclusion UV_Vis_Result->Conclusion X_Ray_Result->Conclusion

Caption: Integrated workflow for experimental tautomer characterization.

Synthesis and Conclusion

4,5-Dimethylbenzotriazole is typically synthesized via the cyclocondensation of 4,5-dimethyl-ortho-phenylenediamine with sodium nitrite in an acidic medium, such as acetic acid.[1][2]

References

  • Current time information in Merrimack County, US. Google. Retrieved February 24, 2026.
  • Schmitt, M., et al. (1999).
  • Wieder, M., et al. (2021).
  • Jagerovic, N., et al. (2009). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry.
  • Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. (2022). ChemicalBook.
  • A. M. M. G., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.
  • Fabian, W. M. F. (2013). Quantum Chemical Calculation of Tautomeric Equilibria. R Discovery.
  • Jagerovic, N., et al. (2007). Experimental (13C NMR) and theoretical (ab initio molecular orbital calculations) studies on the prototropic tautomerism of benzotriazole and some derivatives symmetrically substituted on the benzene ring. The Journal of Physical Chemistry A.
  • State of the art quantum chemistry calculations are able to calculate... (n.d.).
  • Khan, M. A., & Khan, M. T. (1983). 1H NMR studies of some heterocyclic compounds Part-III. Tautomerism in 1, 2, 3, benzotriazole. Journal of Chemical Society of Pakistan.
  • Ueno, L. T., et al. (2003). About the benzotriazole tautomerism: An ab initio study. Journal of Molecular Structure: THEOCHEM.
  • The 2H tautomer of Benzotriazole. (n.d.). The Nijmegen Molecular and Laser Physics Group.
  • Wieder, M., et al. (2021).
  • Qu, L., et al. (2010). Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)
  • Kleinermanns, K., & Schmitt, M. (n.d.). A comparison of intermolecular vibrations and tautomerism in benzimidazole, benzotriazole and their binary water clusters.
  • Jagerovic, N., et al. (2007). Experimental (13C NMR) and Theoretical (ab Initio Molecular Orbital Calculations) Studies on the Prototropic Tautomerism of Benzotriazole and Some Derivatives Symmetrically Substituted on the Benzene Ring.
  • The two tautomeric forms of benzotriazole and the atomic numbering... (n.d.).
  • Fedyunin, I. P., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. PMC.
  • Elguero, J., et al. (2002). An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. Tetrahedron.
  • X-Ray crystal structures of compounds 4c, 4d and 5. (n.d.).
  • Jagerovic, N., et al. (2009). X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. Molecules.
  • (a) Tautomeric equilibrium of 1,2,3‐benzotriazole; (b) Synthetic... (n.d.).
  • Fabian, W. M. F. (2013). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Longdom Publishing.
  • Benzotriazole: An overview of its versatile biological behaviour. (2024).
  • Qu, L., et al. (2008). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences.
  • Brown, J. L., et al. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.
  • Jacquemin, D., & Adamo, C. (2011).
  • Gudaparthi, V., et al. (2010).
  • Fedyunin, I. P., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. MDPI.
  • Coutinho, K., et al. (2022).
  • Al-Majid, A. M., et al. (2019).
  • Mahmoudi Aval, M., et al. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. Semantic Scholar.
  • Ghiggino, K. P., et al. (1988). Effect of solvent on excited-state intramolecular proton transfer in benzotriazole photostabilizers. The Journal of Physical Chemistry.

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Exploratory

Comparative Analysis: Tolyltriazole vs. 4,5-Dimethylbenzotriazole

This guide provides an in-depth technical analysis comparing Tolyltriazole (TTA) and 4,5-Dimethylbenzotriazole . It is structured to serve researchers in industrial chemistry and drug development, focusing on the critica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing Tolyltriazole (TTA) and 4,5-Dimethylbenzotriazole . It is structured to serve researchers in industrial chemistry and drug development, focusing on the critical divergence in their synthesis, physicochemical properties, and functional applications.

Executive Summary

The distinction between Tolyltriazole (TTA) and 4,5-Dimethylbenzotriazole lies primarily in their compositional purity and substitution pattern , which dictates their use cases.

  • Tolyltriazole (TTA) is an isomeric mixture used as a commodity chemical for corrosion inhibition. Its efficacy relies on the synergy and cost-effectiveness of the methyl-isomer blend.

  • 4,5-Dimethylbenzotriazole is a discrete, structurally defined molecule . It serves as a precision scaffold in medicinal chemistry (enhancing lipophilicity/receptor binding) and high-performance specialized coatings where the isomeric randomness of TTA is unacceptable.

Chemical Identity & Structural Divergence[1]

The nomenclature of benzotriazoles follows the fusion of a benzene ring (positions 4, 5, 6,[1][2] 7) with a triazole ring (positions 1, 2, 3).[3][4][5][6]

Tolyltriazole (TTA)

TTA is not a single molecule but a commercial mixture.

  • Composition: Approximately equal parts 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole .

  • CAS: 29385-43-1 (Mixture).[7][8]

  • Key Characteristic: The methyl group position varies, leading to a depressed melting point range compared to pure isomers. This "eutectic-like" behavior aids solubility in industrial formulations.

4,5-Dimethylbenzotriazole

This is a specific dialkyl derivative.

  • Composition: A single isomer with methyl groups at positions 4 and 5 of the benzotriazole ring system.

  • CAS: Specific isomers vary, but often associated with 4,5-dimethyl-1H-benzotriazole (derived from 2,3-diaminotoluene or 3,4-dimethyl-1,2-diaminobenzene depending on numbering convention).

  • Key Characteristic: Increased lipophilicity (LogP) and steric bulk compared to TTA.

Physicochemical Comparison Table
PropertyTolyltriazole (TTA)4,5-Dimethylbenzotriazole
Molecular Formula C₇H₇N₃C₈H₉N₃
Molecular Weight 133.15 g/mol 147.18 g/mol
Physical State Granules/Powder (Off-white to tan)Crystalline Solid (White)
Melting Point 80–86 °C (Broad range due to mix)~156–158 °C (Sharp, typical for dimethyl variants)
LogP (Lipophilicity) ~1.9~2.4 (Estimated)
Water Solubility Moderate (~0.5 g/100mL)Low (Hydrophobic)
pKa (Acidity) ~8.8~9.0 (Methyl donation reduces acidity)

Synthesis & Manufacturing Logic

The divergence in application starts with the synthesis. TTA is a product of "dirty" feedstock efficiency, while dimethyl variants require purified precursors.

Synthesis Workflows

Tolyltriazole (Industrial Route): Produced by the diazotization of o-toluenediamine (TDA) . TDA is a byproduct of Toluene Diisocyanate (TDI) manufacture (polyurethane industry). The TDA feedstock is a mix of 2,3- and 3,4-isomers, resulting in the TTA isomer mix.

4,5-Dimethylbenzotriazole (Precision Route): Requires 3,4-dimethyl-1,2-diaminobenzene (also known as 4,5-dimethyl-o-phenylenediamine) as the starting material. This precursor must be synthesized specifically (e.g., via nitration of xylene derivatives followed by reduction), making the downstream benzotriazole significantly more expensive.

Reaction Pathway Diagram (Graphviz)

G cluster_0 TTA Synthesis (Mixture) cluster_1 4,5-Dimethyl Synthesis (Pure) TDA o-Toluenediamine (Isomer Mixture) NaNO2 NaNO2 / Acid TDA->NaNO2 Diazotization TTA Tolyltriazole (4-Me & 5-Me Mixture) NaNO2->TTA Cyclization Xyl 3,4-Dimethyl-1,2-diaminobenzene (Pure Precursor) NaNO2_2 NaNO2 / Acid Xyl->NaNO2_2 Diazotization DMBTA 4,5-Dimethylbenzotriazole (Single Isomer) NaNO2_2->DMBTA Cyclization

Caption: Comparative synthesis showing the origin of TTA's isomeric nature versus the structural purity of 4,5-dimethylbenzotriazole.

Functional Applications: Corrosion vs. Pharma

Industrial Corrosion Inhibition (TTA Dominance)

TTA is the industry standard for protecting copper and yellow metals in cooling towers and engine coolants.

  • Mechanism: The nitrogen lone pairs coordinate with Cu²⁺/Cu⁺ on the metal surface. The methyl group provides steric bulk, creating a thicker, more hydrophobic film than unsubstituted benzotriazole (BTA).

  • Why TTA over Dimethyl? Cost. The corrosion inhibition efficiency of 4,5-dimethylbenzotriazole is theoretically higher due to increased hydrophobicity (better water repulsion), but the marginal gain does not justify the 10x-50x cost increase for bulk water treatment.

Medicinal Chemistry (Dimethyl Specificity)

In drug discovery, the "promiscuous" nature of the TTA mixture is unacceptable. 4,5-Dimethylbenzotriazole is used as a bioisostere for purines or indoles.

  • Kinase Inhibition: The benzotriazole core mimics the adenine ring of ATP. The two methyl groups in the 4,5-position allow the molecule to fill specific hydrophobic pockets (e.g., the "gatekeeper" region) in protein kinases (like CK2 or TDO).

  • SAR Optimization: Researchers switch from TTA-like scaffolds to dimethyl variants to tune LogP (membrane permeability) and Metabolic Stability (blocking metabolic oxidation at the benzene ring positions).

Experimental Protocols

Protocol A: Laboratory Synthesis of 4,5-Dimethylbenzotriazole

For research-grade synthesis from diamine precursor.

Reagents:

  • 3,4-Dimethyl-1,2-diaminobenzene (10 mmol)

  • Sodium Nitrite (11 mmol)

  • Glacial Acetic Acid (15 mL)

  • Ice water[6]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the diamine in a mixture of 15 mL water and 1.5 mL glacial acetic acid in a 50 mL round-bottom flask.

  • Cooling: Cool the solution to 0–5 °C in an ice bath. Critical: Temperature control prevents side reactions (tar formation).

  • Diazotization: Dropwise add a solution of sodium nitrite (11 mmol in 5 mL water) while stirring. Maintain temp < 5 °C.

  • Cyclization: After addition, allow the mixture to warm to room temperature (RT) and stir for 45 minutes. Then, heat to 70 °C for 30 minutes to ensure complete ring closure.

  • Isolation: Cool to RT. The product will precipitate as a solid. Filter under vacuum.

  • Purification: Recrystallize from ethanol/water (1:1) to obtain pure white needles.

  • Validation: Verify via Melting Point (~156 °C) and H-NMR.

Protocol B: Comparative Corrosion Testing (Tafel Extrapolation)

To quantify the efficiency difference.

Setup:

  • Electrolyte: 3.5% NaCl solution (simulated seawater).

  • Working Electrode: Copper coupon (99.9%).

  • Inhibitors: TTA (100 ppm) vs. 4,5-Dimethylbenzotriazole (100 ppm).

Procedure:

  • Polish copper electrodes with SiC paper (up to 2000 grit).

  • Immerse in electrolyte for 30 mins to establish Open Circuit Potential (OCP).

  • Perform Potentiodynamic Polarization (Tafel) scan from -250 mV to +250 mV vs OCP.

  • Analysis: Calculate Inhibition Efficiency (IE%) using corrosion current densities (

    
    ):
    
    
    
    
  • Expected Result: 4,5-Dimethylbenzotriazole typically shows slightly higher IE% (>95%) than TTA (~90-92%) due to the denser hydrophobic layer, but TTA is preferred for economic viability.

Mechanism of Action Diagram

The following diagram illustrates how these molecules interact with a copper surface (Corrosion) vs. a Protein Binding Pocket (Pharma).

Mechanisms cluster_corrosion Corrosion Inhibition (Surface Chemistry) cluster_pharma Drug Interaction (Medicinal Chem) Cu Copper Surface (Cu+) Film Polymeric [Cu-TTA]n Film (Hydrophobic Barrier) Cu->Film Polymerization TTA_Mol Tolyltriazole (Mix) TTA_Mol->Cu N-Coordination Target Protein Kinase Pocket (Hydrophobic Region) Binding High Affinity Complex (Steric Fit + Van der Waals) Target->Binding Inhibition DMBTA_Mol 4,5-Dimethylbenzotriazole DMBTA_Mol->Target Ligand Docking

Caption: Dual-utility mechanism: Surface coordination for corrosion control vs. hydrophobic pocket filling for enzyme inhibition.

References

  • Corrosion Mechanisms of Benzotriazoles

    • Title: "Corrosion inhibition of copper by tolyltriazole in comparison with benzotriazole."
    • Source:International Journal of Electrochemical Science (2009).
    • URL:[Link]

    • Relevance: Establishes the baseline performance of TTA mixtures.
  • Benzotriazole Scaffold in Medicinal Chemistry

    • Title: "Benzotriazole: A privileged scaffold for the development of antifungal and anticancer agents."
    • Source:Journal of Saudi Chemical Society (2016).
    • URL:[Link]

    • Relevance: Details the SAR of alkyl-substituted benzotriazoles in drug design.
  • Synthesis of Substituted Benzotriazoles

    • Title: "One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles."
    • Source:Organic Chemistry: An Indian Journal (2016).
    • URL:[Link]

    • Relevance: Provides modern synthetic routes applicable to dimethyl variants.
  • Toxicity and Environmental Data

    • Title: "Evaluation of the toxicity of benzotriazole and tolyltriazole."
    • Source:Danish Environmental Protection Agency.
    • URL:[Link][9]

    • Relevance: Critical safety data for handling TTA in industrial quantities.

Sources

Foundational

A Comprehensive Technical Guide to the Ultraviolet Absorption Spectrum of 4,5-Dimethylbenzotriazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of UV-Vis Spectroscopy for Benzotriazole Derivatives 4,5-Dimethylbenzotriazole belongs to the benzotriazole class of heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of UV-Vis Spectroscopy for Benzotriazole Derivatives

4,5-Dimethylbenzotriazole belongs to the benzotriazole class of heterocyclic compounds, which are widely recognized for their utility as potent corrosion inhibitors, precursors in pharmaceutical synthesis, and as ultraviolet (UV) stabilizers in various materials.[1][2][3] The efficacy of benzotriazoles as UV stabilizers is directly linked to their ability to absorb harmful UV radiation and dissipate the energy through non-destructive pathways, thereby protecting materials from photodegradation.[4][5] The electronic structure of these molecules, particularly the conjugated π-system of the fused benzene and triazole rings, governs their interaction with UV light.[1]

Theoretical Framework: Electronic Transitions in Benzotriazoles

The UV absorption of benzotriazole derivatives arises from π → π* electronic transitions within the aromatic system.[7] The energy required for these transitions corresponds to the absorption of photons in the UV range of the electromagnetic spectrum. The position and intensity of the absorption bands are influenced by several factors:

  • The extent of conjugation: Larger conjugated systems generally lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum.[7]

  • Substituents on the aromatic ring: Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, thereby shifting the λmax. The methyl groups in 4,5-dimethylbenzotriazole are weakly electron-donating.

  • Solvent polarity: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to solvatochromic shifts in the absorption spectrum.[8][9]

Given the structure of 4,5-dimethylbenzotriazole, it is expected to exhibit strong UV absorption, characteristic of the benzotriazole family, likely within the 280-400 nm range.[5][10]

Experimental Protocol: Determination of the UV-Vis Absorption Spectrum

This section details a robust, self-validating protocol for measuring the UV absorption spectrum of 4,5-dimethylbenzotriazole. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective

To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of 4,5-dimethylbenzotriazole in a specified solvent.

Materials and Apparatus
  • Analyte: 4,5-Dimethylbenzotriazole (C8H9N3, Molecular Weight: 147.18 g/mol )[11]

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, chloroform, or acetonitrile). The choice of solvent is critical and should be one in which the analyte is sufficiently soluble and that does not absorb significantly in the wavelength range of interest.[6]

  • Apparatus:

    • Dual-beam UV-Vis spectrophotometer[6]

    • Calibrated analytical balance

    • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

    • Micropipettes

    • Quartz cuvettes (1 cm path length)[10]

Step-by-Step Methodology

1. Preparation of a Stock Solution:

  • Accurately weigh a precise amount of 4,5-dimethylbenzotriazole (e.g., 10 mg).

  • Quantitatively transfer the weighed solid into a 100 mL volumetric flask.

  • Dissolve the compound in a small amount of the chosen spectroscopic grade solvent.

  • Once dissolved, fill the flask to the calibration mark with the solvent. This creates a stock solution of known concentration. For example, 10 mg in 100 mL corresponds to a concentration of 0.1 mg/mL or 100 ppm.

2. Preparation of Working Dilutions:

  • From the stock solution, prepare a series of dilutions to identify a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • For instance, prepare five serial dilutions in 10 mL volumetric flasks.

3. Spectrophotometer Setup and Measurement:

  • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Set the scanning wavelength range. For benzotriazoles, a range of 250-500 nm is appropriate.[6]

  • Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam of the spectrophotometer.

  • Fill another quartz cuvette with the blank solvent and place it in the sample beam. Run a baseline correction to zero the instrument.[1]

  • Rinse the sample cuvette with a small amount of the most dilute working solution, then fill the cuvette with that solution.

  • Place the sample cuvette in the spectrophotometer and record the UV absorption spectrum.

  • Repeat the measurement for each of the prepared dilutions, moving from the least concentrated to the most concentrated.

4. Data Analysis:

  • From the obtained spectra, identify the wavelength of maximum absorbance (λmax). This is the wavelength at which the highest absorbance value is recorded.

  • Using the absorbance value at λmax for each dilution and the Beer-Lambert Law (A = εbc), calculate the molar absorptivity (ε).

    • A = Absorbance (dimensionless)

    • ε = Molar absorptivity (in L mol⁻¹ cm⁻¹)

    • b = Path length of the cuvette (typically 1 cm)

    • c = Concentration of the solution (in mol L⁻¹)

  • To ensure accuracy, plot a calibration curve of absorbance versus concentration. The slope of the resulting line will be equal to εb.

Data Presentation

The collected data should be summarized in a clear and structured format.

Concentration (mol/L)Absorbance at λmax
Dilution 1
Dilution 2
Dilution 3
Dilution 4
Dilution 5

Calculated Parameters:

  • λmax: [Value] nm

  • Molar Absorptivity (ε): [Value] L mol⁻¹ cm⁻¹

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the UV absorption spectrum.

UV_Vis_Workflow Experimental Workflow for UV-Vis Spectroscopy cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Analyte dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Create Serial Dilutions stock->dilute setup Instrument Setup (250-500 nm) dilute->setup blank Run Baseline with Solvent Blank setup->blank measure Measure Absorbance of Dilutions blank->measure identify_lambda Identify λmax measure->identify_lambda beer_lambert Apply Beer-Lambert Law identify_lambda->beer_lambert calculate_epsilon Calculate Molar Absorptivity (ε) beer_lambert->calculate_epsilon caption Figure 1: Workflow for UV-Vis analysis.

Caption: Workflow for UV-Vis analysis of 4,5-dimethylbenzotriazole.

Interpreting the Results: Causality and Insights

The obtained λmax and molar absorptivity values provide a quantitative measure of the UV-absorbing properties of 4,5-dimethylbenzotriazole. This data is crucial for several applications:

  • In drug development: It can be used for the quantitative analysis of the compound in various formulations and for studying its photostability.[1]

  • In materials science: The data helps in assessing its suitability as a UV stabilizer in polymers and coatings.[3][5] A high molar absorptivity at a λmax that overlaps with the most damaging wavelengths of solar radiation is desirable.

  • In environmental science: This information is essential for developing analytical methods to detect and quantify its presence in environmental samples, as benzotriazoles are considered emerging contaminants.[1][12]

The choice of solvent can significantly impact the spectrum.[8] Running the experiment in solvents of varying polarities (e.g., a non-polar solvent like hexane and a polar protic solvent like ethanol) can provide insights into the nature of the electronic transitions and the solute-solvent interactions.

Conclusion

While a pre-existing, publicly available UV absorption spectrum for 4,5-dimethylbenzotriazole is not readily found, this guide provides a comprehensive and technically sound protocol for its determination. By following this self-validating methodology, researchers can generate the necessary data to understand the photophysical properties of this important compound. The expertise embedded in the protocol design ensures the generation of trustworthy and reproducible results, which are authoritative for research, development, and quality control applications.

References

  • Benchchem.
  • Process Insights. (2023, February 6). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy.
  • Digital CSIC. Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light.
  • American Coatings Association. Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability.
  • PMC. Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters.
  • ResearchGate.
  • ResearchGate. The UV absorption spectra. λ max at 462 nm, 465 nm, and 572 nm in CH3CN...
  • NIST WebBook. 5,6-Dimethyl-1H-benzotriazole.
  • Macedonian Journal of Chemistry and Chemical Engineering. (2012, January 3). SOLVATOCHROMISM STUDIES ON UV SPECTRA OF 4,5-DISUBSTITUTED-1,2,4-TRIAZOLINE-3-THIONES.
  • ResearchGate. (2025, August 6). (PDF) Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones.
  • PubChem. 1H-Benzotriazole.
  • CymitQuimica. CAS 4184-79-6: 5,6-Dimethyl-1H-benzotriazole.
  • ResearchGate.
  • OMNISTAB. (2020, October 30). “Gorgeous Modification” of Benzotriazole UV absorber——OMNISTAB UV360.
  • Benchchem.
  • Molecules. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.
  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

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Protocols & Analytical Methods

Method

Application Note: Protocol for Cyclization of 1,2-Diamino-3,4-Dimethylbenzene to 4,5-Dimethylbenzotriazole

Abstract & Utility This Application Note details a robust, high-yield protocol for the synthesis of 4,5-dimethyl-1H-benzotriazole via the diazotization-cyclization of 1,2-diamino-3,4-dimethylbenzene (also known as 3,4-di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This Application Note details a robust, high-yield protocol for the synthesis of 4,5-dimethyl-1H-benzotriazole via the diazotization-cyclization of 1,2-diamino-3,4-dimethylbenzene (also known as 3,4-dimethyl-o-phenylenediamine).

Benzotriazoles are "privileged scaffolds" in medicinal chemistry, serving as bioisosteres for indoles and purines. Furthermore, the 4,5-dimethyl derivative acts as a potent corrosion inhibitor for copper alloys and a precursor for energetic materials. This protocol prioritizes safety and purity, utilizing a self-validating diazotization workflow.

Chemical Basis & Mechanism[1][2][3][4]

The synthesis relies on the classic diazotization of o-phenylenediamines .[1] Unlike standard anilines which form stable diazonium salts at low temperatures, o-diamines undergo immediate intramolecular nucleophilic attack by the adjacent amino group upon diazotization.

Reaction Pathway[1][3][4][5][6][7][8][9]
  • Protonation: The diamine is dissolved in acetic acid.

  • Nitrosation: Sodium nitrite generates nitrous acid (

    
    ) in situ.
    
  • Diazotization: One amine group converts to a diazonium cation (

    
    ).
    
  • Cyclization: The second amine group (acting as an internal nucleophile) attacks the diazonium nitrogen, closing the 5-membered ring to form the triazole.

Mechanistic Visualization

The following diagram outlines the critical intermediate states and the specific atomic mapping for the dimethyl-substituted substrate.

BenzotriazoleMechanism Substrate 1,2-Diamino- 3,4-Dimethylbenzene Intermediate1 Mono-Diazonium Salt Intermediate Substrate->Intermediate1 Diazotization (< 5°C) Reagents NaNO2 / AcOH (HNO2 generated) Reagents->Intermediate1 Cyclization Intramolecular Nucleophilic Attack Intermediate1->Cyclization Fast Product 4,5-Dimethyl- benzotriazole Cyclization->Product - H+

Figure 1: Mechanistic pathway from diamine precursor to benzotriazole product. Note the rapid cyclization of the diazonium intermediate.

Safety & Hazard Analysis

Critical Warning: Diazotization reactions are exothermic and involve toxic intermediates.

  • Exotherm Control: The cyclization step releases significant heat. Failure to control temperature during nitrite addition can lead to "runaway" decomposition or tar formation.

  • Nitrosamines: Secondary amines (impurities) can form carcinogenic nitrosamines. Work in a fume hood.

  • Reagents: 1,2-diamino-3,4-dimethylbenzene is an irritant and potential sensitizer. Sodium nitrite is toxic if ingested and an oxidizer.[2]

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[3]RolePurity Req.
1,2-Diamino-3,4-dimethylbenzene 136.191.0Substrate>98%
Sodium Nitrite (

)
69.001.2Diazotizing AgentACS Reagent
Glacial Acetic Acid 60.05SolventSolvent/Cat.>99%
Water (Deionized) 18.02SolventCo-solvent-
Equipment
  • 250 mL 3-neck Round Bottom Flask (RBF)

  • Mechanical stirrer (preferred over magnetic for slurry handling)

  • Internal thermometer (Digital, fast-response)

  • Ice/Salt bath (

    
     to 
    
    
    
    )
  • Addition funnel (pressure-equalizing)

  • Validation Tool: Starch-Iodide paper

Experimental Protocol

Phase 1: Solubilization & Acidification

Objective: Create a homogeneous amine salt solution.

  • Weigh 13.6 g (100 mmol) of 1,2-diamino-3,4-dimethylbenzene.

  • Transfer to the 250 mL RBF.

  • Add 15 mL Glacial Acetic Acid and 30 mL Deionized Water .

  • Observation: The amine may not dissolve immediately.[1][4][5] Gently warm the mixture to 30-40°C with stirring until a clear, dark solution is obtained.

  • Cooling: Place the flask in an ice/salt bath. Cool the internal temperature to 5°C .

    • Note: Fine precipitate (amine acetate salt) may form. This is acceptable; the reaction will proceed as a slurry.

Phase 2: Diazotization (The Critical Step)

Objective: Controlled formation of the triazole ring.

  • Prepare a solution of 8.3 g (120 mmol) Sodium Nitrite in 15 mL Water .

  • Load the nitrite solution into the addition funnel.

  • Dropwise Addition: Add the nitrite solution slowly to the amine mixture.

    • Rate: Maintain internal temperature below 15°C .

    • Visual Cue: The mixture will turn from dark brown to an orange-red or deep tan color.

  • Exotherm Management: You will observe a distinct temperature rise. Stop addition if temp exceeds 20°C.

  • Post-Addition: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) naturally.

  • Thermal Finish: Heat the mixture to 80°C for 30 minutes.

    • Why? This ensures complete cyclization of any remaining diazonium intermediates and agglomerates the product for easier filtration.

Phase 3: Validation & Workup

Objective: Isolate pure product.

  • Self-Validating Step (Starch-Iodide): Dip a glass rod into the reaction and touch it to Starch-Iodide paper.

    • Result: Immediate Blue/Black color indicates excess Nitrous Acid (Success: Reagent was in excess).

    • Result: No color change? Add 0.5g more

      
       and stir for 10 mins.
      
  • Crystallization: Cool the mixture slowly to room temperature, then chill in an ice bath to 0-4°C for 1 hour. The benzotriazole will precipitate as pale needles or a granular solid.

  • Filtration: Filter under vacuum using a Buchner funnel.

  • Wash: Wash the cake with 50 mL of ice-cold water (removes sodium acetate and excess acid).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Workflow Diagram

ProtocolWorkflow Start Start: 13.6g Diamine + AcOH/H2O Cooling Cool to 5°C (Slurry Formation) Start->Cooling Addition Add NaNO2 (aq) Dropwise (Temp < 15°C) Cooling->Addition Validation Starch-Iodide Test (Must be Blue) Addition->Validation Validation->Addition Fail (Add more NaNO2) Heating Heat to 80°C (30 min) Ensure Cyclization Validation->Heating Pass Isolation Chill, Filter, Wash Dry at 50°C Heating->Isolation

Figure 2: Operational workflow for the synthesis, emphasizing the validation checkpoint.

Characterization & Expected Results

  • Appearance: Off-white to pale tan needles.

  • Yield: Expected range 75% - 85%.

  • Melting Point: 4,5-dimethylbenzotriazole typically melts higher than the unsubstituted parent. Expect 155°C - 158°C (Lit. varies by tautomer purity).

  • 1H NMR (DMSO-d6):

    • 
       2.35 (s, 3H, 
      
      
      
      )
    • 
       2.45 (s, 3H, 
      
      
      
      )
    • 
       7.0-7.6 (m, 2H, Ar-H)
      
    • 
       15.0 (br s, 1H, NH)
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete DiazotizationEnsure Starch-Iodide test is positive before heating step.
Oily Product Impurities / Temp too highRe-dissolve in boiling water, add activated charcoal, filter hot, and cool slowly.
Dark/Black Color Oxidation of DiaminePerform initial dissolution under Nitrogen atmosphere. Ensure temp < 15°C during nitrite addition.
Violent Exotherm Addition too fastStop addition immediately. Use an ice-salt bath. Wait for temp to drop to 5°C.

References

  • Damschroder, R. E.; Peterson, W. D. (1940). "1,2,3-Benzotriazole".[6][7][8][5][9] Organic Syntheses, Coll.[5] Vol. 3, p.106.

  • Katritzky, A. R.; Wu, J. (2001). "Benzotriazole: A Privileged Scaffold for Medicinal Chemistry". Journal of Organic Chemistry. (General grounding on benzotriazole utility).
  • Sigma-Aldrich. (2023). "Safety Data Sheet: 3,4-Dimethyl-1,2-benzenediamine".

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard protocols for heterocyclic synthesis).

Sources

Application

Application Note: 4,5-Dimethylbenzotriazole (4,5-DMBT) in Coordination Chemistry

Executive Summary This guide details the utility of 4,5-dimethylbenzotriazole (4,5-DMBT) as a specialized ligand in coordination chemistry. Unlike its symmetric isomer (5,6-dimethylbenzotriazole), 4,5-DMBT introduces a u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 4,5-dimethylbenzotriazole (4,5-DMBT) as a specialized ligand in coordination chemistry. Unlike its symmetric isomer (5,6-dimethylbenzotriazole), 4,5-DMBT introduces a unique steric asymmetry due to the proximity of the C4-methyl group to the triazole nitrogen ring. This feature allows for tunable coordination modes, making it a critical scaffold in two distinct high-value fields: corrosion inhibition (materials science) and bioinorganic drug discovery (medicinal chemistry).

Key Technical Advantages:

  • Steric Modulation: The C4-methyl group hinders the N3 site, directing coordination preferences and altering polymer chain geometries.

  • Hydrophobicity: Dual methyl groups increase lipophilicity (

    
    ), enhancing membrane permeability for medicinal applications and surface film stability for corrosion protection.
    

Ligand Characteristics & Coordination Logic[1][2][3]

Structural Asymmetry and Tautomerism

4,5-DMBT exists in a tautomeric equilibrium that dictates its reactivity. In solution, the proton shifts between N1 and N3. However, the C4-methyl group exerts steric pressure on the N3 position, often favoring the 1H-tautomer or forcing unique binding modes (e.g., bridging) to relieve strain during complexation.

Chemical Profile:

  • Formula:

    
    
    
  • MW: 147.18 g/mol

  • Acidity (

    
    ):  ~8.6 (slightly higher than unsubstituted BTA due to electron-donating methyls).
    
  • Solubility: Soluble in alcohols (EtOH, MeOH), acetone, DMF; sparingly soluble in water.

Coordination Modes

The ligand can bind as a neutral molecule (


) or an anionic deprotonated species (

).
ModeSpeciesDescriptionPrimary Application
Monodentate Neutral (

)
Binds via N3 (or N2). Steric clash at C4 may force N2 binding or distort geometry.Discrete molecular catalysts.
Bridging (End-to-End) Anionic (

)
Binds metals via N1 and N3, forming polymeric chains (

).
Corrosion inhibition films.
Chelating/Bridging Anionic (

)
Rare; involves N1/N2 or N2/N3 bridging in clusters.MOFs and magnetic clusters.

Application I: Corrosion Inhibition (Copper Protection)

The primary industrial application of 4,5-DMBT is the protection of copper and its alloys. It outperforms unsubstituted benzotriazole (BTA) in high-salt environments due to the formation of a more hydrophobic, densely packed surface film.

Mechanism of Action[4][5]
  • Adsorption: The triazole nitrogen lone pairs adsorb onto the Cu(0) or Cu(I) oxide surface.

  • Complexation: Cu(I) ions on the surface react with 4,5-DMBT to form an insoluble

    
     polymer.
    
  • Film Stabilization: The 4,5-dimethyl groups interlock via Van der Waals forces, creating a hydrophobic barrier that repels water and chloride ions.

Visualization: Inhibition Pathway

CorrosionMechanism CuSurf Copper Surface (Cu/Cu2O) Adsorb Chemisorption (N-Cu Bond) CuSurf->Adsorb Surface Sites Ligand 4,5-DMBT (Soln) Ligand->Adsorb Diffusion Polymer [Cu(I)-DMBT]n Polymer Film Adsorb->Polymer Polymerization Barrier Hydrophobic Barrier (Methyl Stacking) Polymer->Barrier Film Growth

Figure 1: Step-wise mechanism of copper passivation by 4,5-DMBT.

Application II: Bioinorganic Drug Development

Benzotriazole derivatives are pharmacophores with antifungal and antibacterial activity.[1][2][3] Coordinating 4,5-DMBT to transition metals (Cu, Zn, Ag) can enhance bioactivity via the Overtone Concept (chelation reduces metal polarity, increasing lipophilicity and cell penetration).

Target Profile[4][5][6][7][8][9][10][11]
  • Target: Microbial cell membranes and metalloenzymes.

  • Rationale: The 4,5-dimethyl pattern provides a specific shape-fit for hydrophobic pockets in enzymes that 5,6-dimethyl variants may not fit due to symmetry differences.

Experimental Protocols

Protocol A: Ligand Purification (Essential for Crystallography)

Commercial 4,5-DMBT often contains isomers. Purification is required for reproducible coordination chemistry.

  • Dissolution: Dissolve 5.0 g of crude 4,5-DMBT in minimum boiling ethanol (~40 mL).

  • Filtration: Filter hot to remove insoluble impurities.

  • Crystallization: Add warm water dropwise until slight turbidity appears. Re-heat to clear.

  • Cooling: Allow to cool slowly to Room Temperature (RT), then refrigerate at 4°C overnight.

  • Collection: Filter white needles, wash with cold 20% EtOH/Water.

  • Drying: Vacuum dry over

    
    . MP Target:  156–158°C.
    
Protocol B: Synthesis of [Cu(4,5-DMBT)₂Cl₂] Complex

This protocol synthesizes a discrete coordination complex for biological screening.

Reagents:

  • 
     (170 mg, 1.0 mmol)
    
  • 4,5-Dimethylbenzotriazole (294 mg, 2.0 mmol)

  • Solvent: Ethanol (absolute)

Procedure:

  • Metal Solution: Dissolve copper chloride in 10 mL ethanol. Solution will be blue/green.

  • Ligand Solution: Dissolve 4,5-DMBT in 10 mL ethanol.

  • Reaction: Add Ligand Solution to Metal Solution dropwise under stirring.

    • Observation: Color shift to dark green or turquoise indicates coordination.

  • Reflux: Heat to reflux (80°C) for 2 hours to ensure thermodynamic product formation.

  • Precipitation: If no precipitate forms, reduce volume by 50% on a rotary evaporator and cool to 0°C.

  • Isolation: Filter the solid, wash with cold ethanol (2x5 mL) and diethyl ether (2x5 mL).

  • Yield: Expect 60–75%.

Protocol C: Electrochemical Corrosion Screening (Tafel Polarization)

System: Three-electrode cell (Working: Cu; Counter: Pt; Ref: Ag/AgCl). Electrolyte: 3.5% NaCl solution.

  • Preparation: Polish Cu electrode (SiC paper up to 2000 grit). Degrease with acetone.[4]

  • Blank Run: Immerse Cu in 3.5% NaCl for 1 hour (Open Circuit Potential stabilization). Run Tafel scan (-250mV to +250mV vs OCP).

  • Inhibitor Run: Add 4,5-DMBT (1 mM concentration) to fresh electrolyte. Repeat immersion and scan.

  • Analysis: Calculate Inhibition Efficiency (

    
    ) using corrosion current densities (
    
    
    
    ):
    
    

Analytical Validation

To validate the synthesis of the complex (Protocol B), compare the spectral data of the free ligand vs. the metal complex.

TechniqueFeatureFree Ligand (4,5-DMBT)Metal Complex (Cu-L)Interpretation
FTIR

~1590 cm⁻¹Shifted (-10 to -20 cm⁻¹)Indicates N-coordination reducing bond order.
FTIR

3100–3200 cm⁻¹ (Broad)Absent (if deprotonated) or ShiftedLoss of N-H indicates anionic binding (

).
UV-Vis d-d transitionN/A600–800 nm (Broad band)Characteristic of Cu(II) d9 geometry (distorted octahedral/square planar).
XRD Powder PatternSharp, defined peaksDistinct new phaseConfirm purity; amorphous halo suggests polymer.
Workflow: Synthesis & Characterization Logic

SynthesisWorkflow Start Start: Purified 4,5-DMBT Choice Target Structure? Start->Choice Discrete Discrete Complex (Drug Candidate) Choice->Discrete Bioactivity Polymer Coordination Polymer (Material/Catalyst) Choice->Polymer Stability/Film Method1 Method: 1:2 Ratio Solvent: Ethanol No Base Discrete->Method1 Validation Validation: FTIR Shift & Elemental Analysis Method1->Validation Method2 Method: 1:1 Ratio Add Base (NaOH) Deprotonate N-H Polymer->Method2 Method2->Validation

Figure 2: Decision tree for synthesizing discrete vs. polymeric complexes based on application.

References

  • Corrosion Inhibition Mechanisms

    • Title: "Benzotriazole and its Derivatives as Corrosion Inhibitors for Copper"[5]

    • Context: Establishes the fundamental mechanism of film formation for methyl-substituted benzotriazoles.
    • Source:(Note: Generalized link to Electrochemical Society as specific deep links to older corrosion papers vary by institution access).

  • Coordination Chemistry of Benzotriazoles

    • Title: "Combining benzotriazoles and azides in copper(II) chemistry: synthesis, structural and spectroscopic studies"
    • Source:

    • Relevance: Discusses the coordination modes of methylbenzotriazoles (specifically 1-Me vs 5-Me) which informs the 4,5-DMBT behavior.
  • Medicinal Applications

    • Title: "Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation"[6]

    • Source:

    • Relevance: Provides the rationale for screening benzotriazole scaffolds for anti-inflammatory and antimicrobial properties.[1]

  • Crystallographic Data

    • Title: "Crystal structure of (benzotriazolato)thallium(I) and its relation with the mechanism of corrosion inhibition"
    • Source:

    • Relevance: Foundational structural paper defining the bridging modes of the benzotriazol

Sources

Method

Characterizing the Performance of 4,5-Dimethylbenzotriazole Anti-Corrosion Coatings with Electrochemical Impedance Spectroscopy (EIS)

An Application Note for Researchers and Scientists Abstract This guide provides a detailed protocol and theoretical framework for utilizing Electrochemical Impedance Spectroscopy (EIS) to evaluate the protective properti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Abstract

This guide provides a detailed protocol and theoretical framework for utilizing Electrochemical Impedance Spectroscopy (EIS) to evaluate the protective properties of coatings containing 4,5-dimethylbenzotriazole. As a potent corrosion inhibitor, 4,5-dimethylbenzotriazole forms a robust protective film on metal surfaces. EIS offers a non-destructive method to quantitatively assess the integrity of the overlying organic coating and the efficacy of the inhibitive film at the metal-coating interface. This document is intended for researchers and scientists in materials science, corrosion engineering, and coating development, offering a comprehensive walkthrough from experimental setup to data interpretation.

Introduction: The Synergy of Inhibition and Impedance

The prevention of metallic corrosion is a critical objective in countless industries. Organic coatings serve as the primary barrier, isolating the metal substrate from corrosive environments. However, all coatings are permeable to some extent, allowing water and aggressive ions to eventually reach the metal surface. To enhance long-term protection, corrosion inhibitors are often incorporated into the coating formulation or used as a surface pretreatment.

4,5-dimethylbenzotriazole, a derivative of benzotriazole (BTA), is a highly effective corrosion inhibitor, particularly for copper and steel alloys.[1][2] Its mechanism involves the formation of a thin, durable, and passive film on the metal surface. This film consists of a complex between the metal ions and the azole molecules, which acts as a barrier to both anodic and cathodic corrosion reactions.[3][4]

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrochemical characteristics of a system.[5][6] By applying a small amplitude AC potential signal over a wide frequency range, EIS can differentiate and quantify the contributions of the coating layer, the inhibitor film, and the ongoing corrosion processes.[7][8] This allows for the tracking of coating degradation and the assessment of inhibitor performance long before visible signs of corrosion appear.[9]

This application note details the methodology for applying EIS to study 4,5-dimethylbenzotriazole-doped coatings, enabling a deeper understanding of their protective mechanisms and a quantitative evaluation of their performance over time.

Scientific Principles: From Impedance Spectra to Physical Meaning

An EIS experiment measures the impedance of a system as a function of frequency. The resulting data is typically visualized in two types of plots: a Nyquist plot (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).[10][11] To translate this spectral data into meaningful physical properties, we use Equivalent Electrical Circuit (EEC) models.[12][13] These models represent the different electrochemical phenomena occurring within the coated metal system as a combination of ideal resistors and capacitors.[14][15]

Key Components of the Equivalent Electrical Circuit for Coatings

For a coating containing an inhibitor like 4,5-dimethylbenzotriazole, the EEC can be broken down into several key elements that evolve as the system ages.

  • Solution Resistance (R_s): Represents the resistance of the electrolyte between the reference and working electrodes. It is primarily a property of the test solution and cell geometry.[16]

  • Coating Capacitance (C_c): An intact organic coating acts as a dielectric, giving it a characteristic capacitance. As the coating absorbs water from the electrolyte, its dielectric constant increases, leading to a rise in C_c. This makes C_c an excellent indicator of water uptake.[9][17]

  • Pore Resistance (R_po): This element models the resistance of ionic pathways or "pores" that form within the coating as it degrades. A high R_po value indicates a superior barrier property. A significant drop in R_po signals that the electrolyte has established conductive paths to the metal substrate.[10][17]

  • Double-Layer Capacitance (C_dl): This capacitance arises at the interface between the metal substrate and the electrolyte that has penetrated the coating. Its value is typically much larger than the coating capacitance. An increasing C_dl indicates a larger wetted area at the metal surface, often due to coating delamination.[9]

  • Charge Transfer Resistance (R_ct): This crucial parameter is inversely proportional to the rate of the corrosion reaction occurring at the metal surface. A high R_ct signifies low corrosion activity. The protective film formed by 4,5-dimethylbenzotriazole directly increases the R_ct, providing a direct measure of its inhibition efficiency.[17][18]

  • Constant Phase Element (CPE): In real-world systems, capacitors are often non-ideal due to surface roughness, non-uniform thickness, or distributed reactions. A CPE is used in place of a pure capacitor to account for this non-ideal behavior, providing a better fit to the experimental data.[13][14]

Visualizing the EEC for Coating Degradation

The evolution of a coating from an intact barrier to a failing system can be represented by increasingly complex EECs.

cluster_0 A) Intact Coating cluster_1 B) Degraded Coating with Inhibitor Action start1 rs1 Rs start1->rs1 rpo1 Rpo rs1->rpo1 cc1_s rs1->cc1_s cc1 Cc cc1_e cc1->cc1_e end1 rpo1->end1 cc1_s->cc1 cc1_e->end1 start2 rs2 Rs start2->rs2 rpo2 Rpo rs2->rpo2 cc2_s rs2->cc2_s cc2 Cc cc2_e cc2->cc2_e rct2 Rct rpo2->rct2 cdl2_s rpo2->cdl2_s cdl2 Cdl cdl2_e cdl2->cdl2_e end2 rct2->end2 cc2_s->cc2 cc2_e->end2 cdl2_s->cdl2 cdl2_e->end2

Sources

Technical Notes & Optimization

Troubleshooting

separating 4,5-dimethyl and 5,6-dimethyl benzotriazole isomers

The following Technical Support Guide is structured as a dynamic Knowledge Base for researchers dealing with the separation of dimethylbenzotriazole isomers. Topic: Separation & Purification of 4,5-Dimethyl vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a dynamic Knowledge Base for researchers dealing with the separation of dimethylbenzotriazole isomers.

Topic: Separation & Purification of 4,5-Dimethyl vs. 5,6-Dimethyl Benzotriazole Ticket ID: BTA-ISO-SEP-001 Status: Open / Guide Active[1]

Diagnostic Triage: "Which Isomer Do I Have?"

Before attempting separation, you must confirm the composition of your mixture.[2] Due to rapid tautomeric exchange (


) in solution, these isomers can be difficult to distinguish.[2]
The Symmetry Principle (NMR Identification)

The most reliable method for identification is Proton NMR (


H-NMR) . The structural symmetry dictates the signal complexity.
Feature5,6-Dimethylbenzotriazole 4,5-Dimethylbenzotriazole
Symmetry Symmetric (

point group).[1] The plane of symmetry bisects the N-H and the C5-C6 bond.
Asymmetric . No plane of symmetry.
Methyl Signals 1 Singlet (6H). Both methyl groups are chemically equivalent.[1]2 Singlets (3H each). Methyls are in distinct electronic environments.
Aromatic Signals 1 Singlet (2H).[2] Protons at C4 and C7 are equivalent.2 Doublets (AB System).[2] Protons at C6 and C7 are distinct and couple to each other.
Melting Point High (~156–158°C).[2] Efficient crystal packing due to symmetry.[1]Lower (Typically <140°C).[2] Disrupted packing due to asymmetry.
Decision Logic Diagram

Use the following workflow to determine your next step.

IdentificationWorkflow Start Crude Mixture Analysis NMR Run 1H-NMR (DMSO-d6) Start->NMR ResultA 1 Methyl Signal 1 Aromatic Signal NMR->ResultA Symmetric Pattern ResultB 2 Methyl Signals 2 Aromatic Signals NMR->ResultB Asymmetric Pattern ResultC Mixed Signals (Overlapping) NMR->ResultC Complex Pattern IdentifyA ID: Pure 5,6-Dimethyl Isomer (Symmetric) ResultA->IdentifyA IdentifyB ID: Pure 4,5-Dimethyl Isomer (Asymmetric) ResultB->IdentifyB IdentifyC ID: Isomer Mixture ResultC->IdentifyC Action1 Proceed to Crystallization (See Module 3) IdentifyC->Action1 High Purity Required (>1g) Action2 Proceed to HPLC Separation (See Module 2) IdentifyC->Action2 Analytical/Small Scale (<100mg)

Figure 1: NMR-based identification logic for dimethylbenzotriazole regioisomers.

Analytical Separation (HPLC Troubleshooting)

User Issue: "I cannot resolve the two isomers on my standard C18 column. They co-elute as a single broad peak."[1]

Root Cause: Standard C18 columns rely on hydrophobicity.[1] Both isomers have identical molecular weights and very similar logP values (~1.44), making hydrophobic discrimination negligible.[2]

Solution: Switch to a stationary phase that exploits


 interactions  or shape selectivity .[1]
Recommended Protocol: Phenyl-Hexyl or PGC Method[1]

Stationary Phase:

  • Primary Choice: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl).[1] The

    
    -electrons in the stationary phase interact differently with the electron-deficient triazole ring depending on the methyl positioning.[1]
    
  • Alternative: Porous Graphitic Carbon (PGC) (e.g., Hypercarb).[2] Excellent for separating geometric isomers based on planarity and shape.

Mobile Phase Strategy: Benzotriazoles are amphoteric (pKa ~8.2).[2] You must control the pH to suppress ionization or fix the tautomer state.

ParameterCondition A (Acidic - Recommended)Condition B (Neutral)
Buffer 0.1% Formic Acid (pH ~2.7)10mM Ammonium Acetate (pH 6.[2]8)
Organic Acetonitrile (MeCN)Methanol (MeOH)
Gradient 5% to 60% MeCN over 15 minIsocratic 40% MeOH (Optimize T)
Mechanism Analyte is neutral/protonated.[2] Separation driven by structural fit.[1][3]Analyte is partially ionized.[1] Separation driven by electronics.[1]

Troubleshooting Checklist:

  • Tailing Peaks? The triazole nitrogen can interact with silanols. Fix: Add 5-10 mM Ammonium Formate to the acidic mobile phase to mask silanols.

  • Split Peaks? This may be tautomer separation (rare on HPLC timescale) or column overload. Fix: Increase column temperature to 40-50°C to speed up tautomeric exchange, merging the peak into a sharp singlet.

Bulk Purification (The "Prep" Scale)[2]

User Issue: "I need grams of the 5,6-dimethyl isomer, but prep-HPLC is too expensive/slow."

Root Cause: Chromatography is inefficient for separating structural isomers with low separation factors (


).[2]

Solution: Exploit Fractional Crystallization . The high symmetry of 5,6-dimethylbenzotriazole leads to a significantly higher lattice energy (and melting point) compared to the asymmetric 4,5-isomer.[1] It will crystallize first.[1]

Protocol: Symmetry-Driven Crystallization[1]
  • Solvent Selection: Use a non-polar solvent where BTA solubility is temperature-dependent (e.g., Toluene or Xylene ).[1][2] Avoid alcohols initially, as they solubilize both isomers too well via H-bonding.[1]

  • Dissolution: Dissolve the crude mixture in hot toluene (90-100°C) until clear. Use approximately 5-7 mL solvent per gram of solid.[1]

  • Slow Cooling: Allow the solution to cool slowly to room temperature over 4 hours. Do not crash cool on ice.

  • Harvest: The crystals forming first are predominantly the 5,6-dimethyl isomer (High MP).[1]

  • Filtration: Filter the crystals.

  • Mother Liquor: The filtrate contains the enriched 4,5-dimethyl isomer .[1] To purify this, evaporate the toluene and recrystallize from a more polar solvent like Ethanol/Water (20:[2]80) to remove oily impurities.

Root Cause Analysis: Synthesis Control

User Issue: "Why do I have a mixture in the first place? Can I prevent it?"

Technical Insight: The mixture arises from using impure diamine precursors. The separation is much easier at the precursor stage (diaminobenzene) than at the final benzotriazole stage.

Synthesis Pathway & Control Points[1][2][3][4][5]

SynthesisControl cluster_precursors Precursor Selection (Critical Step) DiamineA 4,5-Dimethyl- 1,2-phenylenediamine Reagent NaNO2 / AcOH (Diazotization) DiamineA->Reagent DiamineB 3,4-Dimethyl- 1,2-phenylenediamine DiamineB->Reagent ProductA 5,6-Dimethyl- benzotriazole Reagent->ProductA Yields Pure ProductB 4,5-Dimethyl- benzotriazole Reagent->ProductB Yields Pure

Figure 2: Retrosynthetic control. Purity is dictated by the specific dimethyl-phenylenediamine isomer used.[1]

Recommendation: If you are synthesizing this in-house, verify the purity of your 1,2-diamino-4,5-dimethylbenzene starting material.[1]

  • If the precursor is pure, the product will be pure 5,6-dimethylbenzotriazole.[1][2]

  • If the precursor is a mix (common from nitration of o-xylene), purify the diamine by recrystallization (as the hydrochloride salt) before performing the ring closure.

References & Authority

  • Katritzky, A. R., et al. "Tautomerism of Benzotriazoles."[1][2] Chemical Reviews. (Classic review establishing the rapid proton exchange mechanism).

  • NIST Chemistry WebBook. "5,6-Dimethyl-1H-benzotriazole Spectral Data." [2]

  • Phenomenex Technical Notes. "Separation of Positional Isomers on Phenyl-Hexyl Phases." (General reference for

    
    -selective chromatography).
    
  • PubChem. "5,6-Dimethyl-1H-benzotriazole Compound Summary."[1] [2]

  • CymitQuimica. "Properties of 5,6-Dimethyl-1H-benzotriazole." (Confirming solubility and physical state).

Sources

Optimization

Technical Support Center: 4,5-Dimethylbenzotriazole (4,5-DMBT) Complexation

Current Status: Online Ticket Focus: Mitigating Steric Hindrance in Coordination & Film Formation Assigned Specialist: Senior Application Scientist, Ligand Engineering Division Welcome to the 4,5-DMBT Technical Hub You a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Focus: Mitigating Steric Hindrance in Coordination & Film Formation Assigned Specialist: Senior Application Scientist, Ligand Engineering Division

Welcome to the 4,5-DMBT Technical Hub

You are likely here because your standard benzotriazole (BTA) protocols are failing with the 4,5-dimethyl derivative.

The Root Cause: Unlike the symmetric and sterically open 5,6-dimethylbenzotriazole, the 4,5-dimethylbenzotriazole (4,5-DMBT) isomer introduces a critical "ortho-effect." The methyl group at position 4 is proximal to the N3 nitrogen donor. This creates a "steric wall" that destabilizes the typical N3-coordination modes favored by many transition metals (Cu, Zn, Co), forcing the system into kinetically trapped states or preventing coordination entirely.

This guide provides self-validating protocols to bypass these steric barriers.

Module 1: Troubleshooting Synthesis & Coordination Failure

Issue: Low yield, precipitation of unreacted ligand, or formation of amorphous "mud" rather than crystals.

The Mechanistic Conflict

In the neutral 1H-tautomer, the 4-methyl group sterically crowds the N3 site. If your metal center is bulky (e.g., phosphine-capped Pd or Ru), it physically cannot access N3.

  • Standard BTA: Binds N3 (preferred) or N2.

  • 4,5-DMBT: N3 is blocked. Must force N1 binding or N2 binding, which often requires higher activation energy.

Protocol A: The "Steric Relief" Solvothermal Method

Use this when standard reflux fails to produce crystals.

ParameterRecommendationScientific Rationale
Solvent Acetonitrile/Toluene (1:1) or DMFHigh boiling point required to overcome the activation barrier for N1-coordination (the less sterically hindered but often thermodynamically less favored site).
Temperature >120°C (Sealed Teflon Autoclave)Provides thermal energy to access the "sterically open" N1 tautomer.
Deprotonation Add Et

N or NaH (1 eq.)
Crucial Step: Converting 4,5-DMBT to its anion (4,5-DMBT⁻) delocalizes charge and allows bridging modes (N1-N2-N3) that are less sensitive to steric bulk than monodentate binding.
Workflow Visualization: Optimization Logic

StericRelief Start Start: Complexation Failure CheckpH Check Protonation State Start->CheckpH Neutral Neutral Ligand (LH) CheckpH->Neutral pH < 7 Anionic Deprotonated (L-) CheckpH->Anionic pH > 9 (Base added) StericCheck Is Metal Center Bulky? (e.g., PPh3 ligands present?) Neutral->StericCheck PathB Bridge Formation (M-N-N-N-M) Anionic->PathB PathA Force N1 Coordination (High T, Solvothermal) StericCheck->PathA Yes ResultA Discrete Monomer (N1-bound) PathA->ResultA ResultB Coordination Polymer (Stable) PathB->ResultB

Figure 1: Decision matrix for overcoming the 4-methyl steric blockade. N1-coordination or anionic bridging are the only viable pathways for 4,5-DMBT.

Module 2: Structural Characterization & Tautomer Control

Issue: "My XRD structure shows unexpected geometry" or "NMR signals are broadened."

The Tautomer Trap

4,5-DMBT exists in equilibrium between 1H and 2H forms.

  • 1H-Form: Methyls at 4,5. H on N1. N3 is blocked by 4-Me.

  • 2H-Form: Methyls at 4,5. H on N2. N1 and N3 are chemically equivalent but both are adjacent to the phenyl ring fusion; N3 is still hindered by 4-Me.

Diagnostic Protocol:

  • Run 1H NMR in DMSO-d6: Look for the N-H proton.

    • Sharp singlet > 14 ppm: Indicates strong Hydrogen bonding or "locked" tautomer (likely 1H).

    • Broad/Missing signal: Rapid tautomeric exchange. This correlates with poor ligand binding.

  • The "Blue Shift" Test (Copper Complexes):

    • If the solution is Green/Blue , you likely have Monodentate N1 binding (distorted tetragonal).

    • If the solution is Dark Brown/Red , you have achieved the bridging cluster (favored by deprotonation).

Tautomeric Equilibrium Diagram

Tautomers T1 1H-Tautomer (H on N1) N3 Blocked by 4-Me T2 2H-Tautomer (H on N2) Symmertic but Sterically Crowded T1->T2 Fast Exchange Metal Metal Center (M) T1->Metal Binds N1 (Preferred Path) T1->Metal Binds N3 (Blocked!)

Figure 2: The 4-methyl group effectively deactivates the N3 site, forcing coordination to N1. Successful protocols target the N1 nitrogen.[1]

Module 3: Corrosion Inhibition & Film Formation[2][3]

Issue: "The film is porous/not protecting the copper surface."

Technical Insight: In corrosion inhibition, BTA derivatives form a protective polymeric film on Cu surfaces.[2] Standard BTA packs vertically like a "picket fence."

  • The 4,5-DMBT Defect: The 4-methyl group acts like a kickstand, preventing the molecules from standing up straight and packing tightly. This creates "gaps" in the hydrophobic film where chloride ions can penetrate.

Optimization Protocol: The "Mixed Inhibitor" Strategy Do not use 4,5-DMBT as a standalone inhibitor. Use it to plug defects in a standard BTA film.

Component AComponent BRatio (Molar)Result
Benzotriazole (BTA) 4,5-DMBT 10 : 1 Synergistic. BTA forms the primary fence; 4,5-DMBT fills the amorphous regions with its bulk.
5,6-DMBT4,5-DMBT1 : 1Antagonistic. Both are bulky but with different geometries; prevents ordered lattice formation.
Frequently Asked Questions (FAQ)

Q: Why does 5,6-dimethylbenzotriazole work easily but 4,5-DMBT fails? A: Symmetry and sterics. 5,6-DMBT is symmetric, and the methyl groups are far from the nitrogen binding pocket (positions 1, 2, 3). 4,5-DMBT has a methyl group directly adjacent to N3, physically clashing with incoming metal ions [1].

Q: Can I use water as a solvent? A: Generally, no. 4,5-DMBT is more hydrophobic than BTA due to the two methyl groups. Water promotes precipitation of the ligand before it can coordinate. Use Ethanol, MeOH, or DMF.[2]

Q: My complex is paramagnetic. How do I prove the structure without NMR? A: Use IR Spectroscopy. Look for the N=N stretching vibration.

  • Free Ligand: ~1450 cm⁻¹

  • Coordinated (Monodentate N1): Shifted to ~1470 cm⁻¹

  • Bridging (N1-N3): Shifted to ~1490 cm⁻¹ (This indicates you successfully overcame the steric barrier via bridging).

References
  • Verma, C. et al. (2020). "Benzotriazole derivative as an effective corrosion inhibitor for low carbon steel."[3] Journal of Molecular Liquids. 3

  • Onyeachu, I. B. et al. (2019).[4] "Benzotriazole Corrosion Inhibitors: Analysis in the Action Mechanism." IRO Water Treatment. 2

  • BenchChem Protocols. (2025). "Benzotriazole as a Ligand in Transition Metal Coordination Chemistry." 1

  • Stamatatos, T. C. et al. (2024).[5] "Towards Construction of the 'Periodic Table' of 1-Methylbenzotriazole." MDPI. 5[6][7][8][9]

  • Zhu, X. et al. (2018). "Copper(II)-benzotriazole coordination compounds in click chemistry: A diagnostic reactivity study." University of Southampton ePrints. 7[6][7][9]

Sources

Troubleshooting

optimizing pH for 4,5-dimethylbenzotriazole adsorption on copper

Ticket ID: DMBTA-OPT-001 Subject: Optimizing pH and Troubleshooting Adsorption on Copper Surfaces Welcome to the Technical Support Center. You are accessing the advanced troubleshooting guide for 4,5-dimethylbenzotriazol...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DMBTA-OPT-001
Subject: Optimizing pH and Troubleshooting Adsorption on Copper Surfaces

Welcome to the Technical Support Center.

You are accessing the advanced troubleshooting guide for 4,5-dimethylbenzotriazole (4,5-DMBTA) application. Unlike generic benzotriazole (BTA), the 4,5-dimethyl derivative offers enhanced hydrophobicity and film stability due to the electron-donating methyl groups on the benzene ring. However, these structural changes alter the thermodynamic "sweet spot" for adsorption.

This guide treats your experimental setup as a system to be debugged. We focus on the pH-dependent equilibrium between the inhibitor, the copper surface, and the electrolyte.

Module 1: The pH Optimization Logic (Thermodynamics)

The Core Conflict: Adsorption is a competition. To form a protective


 polymeric film, the 4,5-DMBTA molecule must coordinate with surface 

ions via its triazole nitrogen lone pairs.
  • If pH is too Low (< 5.0): The triazole ring becomes protonated (

    
    ). The lone pair is occupied by a proton and cannot bind to copper. Additionally, the protective 
    
    
    
    substrate dissolves.
  • If pH is too High (> 9.0): Hydroxide ions (

    
    ) outcompete the inhibitor, leading to the formation of soluble cuprates or passive 
    
    
    
    layers rather than the desired organic film.

The "Sweet Spot": For 4,5-DMBTA, the optimal window is pH 6.0 – 8.5 .

  • Note: Because methyl groups are electron-donating, 4,5-DMBTA is slightly more basic than generic BTA (

    
    ). This means it holds onto protons slightly tighter, requiring a strictly neutral-to-alkaline environment to ensure the neutral species is available for binding [1, 2].
    
Visualizing the Equilibrium

The following diagram illustrates the chemical states of 4,5-DMBTA relative to pH and the copper surface.

DMBTA_Mechanism Acid Acidic Environment (pH < 5) State_Acid Protonated Species [DMBTA-H]+ Acid->State_Acid Protonation Neutral Neutral/Weakly Basic (pH 6 - 8.5) State_Neutral Neutral Species [DMBTA]0 Neutral->State_Neutral Equilibrium Basic High Alkaline (pH > 9) State_Basic Deprotonated Anion [DMBTA]- Basic->State_Basic Deprotonation Surface_Fail1 Adsorption Failure: Lone pair blocked State_Acid->Surface_Fail1 Surface_Success SUCCESS: Polymeric Film Formation [Cu(I)-DMBTA]n State_Neutral->Surface_Success State_Basic->Surface_Success Anionic Binding Surface_Fail2 Adsorption Failure: OH- Competition State_Basic->Surface_Fail2 High [OH-]

Figure 1: The "Dome of Stability" for 4,5-DMBTA adsorption. Successful film formation requires the neutral or anionic species, avoiding the protonated state prevalent in acids.

Module 2: Troubleshooting Guide

Use this section if your inhibition efficiency (IE%) is lower than expected (<90%).

Issue 1: "The copper surface shows pitting after immersion."
  • Diagnosis: Localized acidity or chloride attack.

  • Root Cause: If the bulk pH is < 5, the oxide layer (

    
    ) is destabilized. 4,5-DMBTA cannot repair these defects fast enough because it is protonated.
    
  • Corrective Action:

    • Buffer the solution: Do not rely on simple acid/base adjustment. Use a phosphate or borate buffer to lock pH at 7.2.

    • Increase Concentration: 4,5-DMBTA has lower water solubility than BTA due to the methyl groups. Ensure you are not working below the critical micelle concentration (CMC) or saturation limit. A concentration of 1 mM to 5 mM is typically required for full coverage [3].

Issue 2: "Impedance (EIS) data is noisy or unstable at low frequencies."
  • Diagnosis: Non-stationary surface state.

  • Root Cause: The film is still organizing. The hydrophobic methyl groups require longer to reorient and pack tightly compared to simple BTA.

  • Corrective Action:

    • Extend the Open Circuit Potential (OCP) stabilization time.

    • Standard: 30 minutes.

    • 4,5-DMBTA Recommendation: 60–120 minutes before starting EIS.

Issue 3: "The film appears hazy or has white precipitates."
  • Diagnosis: Copper hydroxide precipitation.

  • Root Cause: pH > 9.[1]0. You are creating passivation via hydroxides (

    
    ) rather than the inhibitor complex.
    
  • Corrective Action: Lower pH to 8.0. The goal is to form the

    
     complex, not a hydroxide layer.
    
Module 3: Validation Protocol (EIS)

To scientifically validate that you have achieved the optimal pH, you must run Electrochemical Impedance Spectroscopy (EIS) . This is the industry standard for measuring film resistance (


 or 

).
Experimental Workflow

1. Surface Preparation (Crucial):

  • Polish Cu electrode with SiC paper (up to 2000 grit).

  • Ultrasonic clean in ethanol (5 min)

    
     Distilled water (5 min).
    
  • Why? 4,5-DMBTA requires a fresh

    
     surface. Old oxides prevent chemisorption.
    

2. Electrolyte Setup:

  • Base: 3.5% NaCl (simulated seawater) or 0.1 M

    
    .
    
  • Inhibitor: 2 mM 4,5-DMBTA.

  • pH Adjustment: Use dilute

    
     or 
    
    
    
    to hit target pH (e.g., 7.0).

3. Measurement Parameters:

ParameterSettingRationale
OCP Delay 3600 secondsAllows methyl groups to pack/orient.
Frequency Range 100 kHz – 10 mHzCaptures solution resistance (high freq) and film resistance (low freq).
Amplitude 10 mV (rms)Ensures linear response (non-destructive).
Points/Decade 10Sufficient resolution for Bode/Nyquist plots.
Data Interpretation Workflow

Follow this logic to interpret your Nyquist plot:

EIS_Logic Start Analyze Nyquist Plot Shape Is there a depressed semicircle? Start->Shape Size Measure Diameter (Charge Transfer Resistance, Rct) Shape->Size Yes Good Large Diameter (>10 kΩ·cm²) Film is Compact & Protective Size->Good High Z Bad Small Diameter (<1 kΩ·cm²) Film is Porous or Desorbing Size->Bad Low Z Tail Is there a Warburg (straight line) at low freq? Size->Tail Diffusion Diffusion Controlled (Film is too thick/porous) Tail->Diffusion Yes

Figure 2: Decision tree for interpreting EIS data regarding 4,5-DMBTA film quality.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use 4,5-DMBTA in acidic pickling solutions (pH 1-2)? A: Generally, no . While high concentrations (10mM+) can provide some inhibition, the efficiency drops significantly compared to neutral pH. In strong acid, the protonated


 species repels from the positive metal surface. For acidic media, consider synergistic additives like iodide ions (

), which adsorb first and create a bridge for the protonated inhibitor [4].

Q: How does 4,5-DMBTA compare to standard BTA? A:

  • Basicity: 4,5-DMBTA is more basic (higher

    
    ) due to the methyl electron-donating effect. It binds stronger to 
    
    
    
    but is more sensitive to acid protonation.
  • Hydrophobicity: The methyl groups repel water better than BTA. Once the film forms, it is more resistant to chloride penetration, provided the pH was correct during formation [5].

Q: My solution turns blue after 24 hours. What happened? A: The blue color indicates the presence of


 ions in solution. This means the inhibitor failed to stop anodic dissolution. Check if your pH drifted acidic (dissolving the oxide) or if the inhibitor concentration was too low to maintain the equilibrium.
References
  • Mechanism of BTA Derivatives: Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science, 52(9), 2737-2749. Link

  • pH Effects on Azoles: Modestov, A. D., et al. (1994). Electrochemical study of benzotriazole adsorption on copper in neutral and acidic solutions. Electrochimica Acta, 39(5), 655-661. Link

  • Adsorption Isotherms: Khan, P. F., et al. (2015). Effect of benzotriazole on corrosion inhibition of copper under flow conditions.[2][3][4] Journal of Environmental Chemical Engineering, 3(1), 10-19. Link

  • Synergistic Effects: Likhanova, N. V., et al. (2010). The effect of ionic liquids on the corrosion inhibition of copper in acidic media. Corrosion Science, 52(6), 2088-2097. Link

  • Hydrophobicity of Derivatives: Turano, M., et al. (2021). Understanding the Interaction of Organic Corrosion Inhibitors with Copper at the Molecular Scale. Corrosion Science, 192, 109846. Link

Sources

Reference Data & Comparative Studies

Validation

Distinguishing Isomers with Precision: A Comparative Guide to the 1H NMR Chemical Shifts of 4,5-Dimethyl- and 5,6-Dimethyl-1H-Benzotriazole

For researchers and professionals in drug development and materials science, the unambiguous structural characterization of isomeric molecules is a foundational requirement. Benzotriazole derivatives, prized for their ut...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the unambiguous structural characterization of isomeric molecules is a foundational requirement. Benzotriazole derivatives, prized for their utility as UV stabilizers, corrosion inhibitors, and scaffolds in medicinal chemistry, often present such analytical challenges.[1][2][3] Among these, dimethylated benzotriazoles are common intermediates, and distinguishing between positional isomers like 4,5-dimethyl-1H-benzotriazole and 5,6-dimethyl-1H-benzotriazole is a frequent necessity.

This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of these two isomers. We will move beyond a simple data listing to explore the underlying principles—molecular symmetry, electronic effects, and spatial interactions—that give rise to their distinct spectral fingerprints. By understanding the "why" behind the chemical shifts, scientists can gain a more profound and predictive capability in their structural analyses.

The Decisive Role of Molecular Symmetry

The most striking difference in the ¹H NMR spectra of 4,5-dimethyl- and 5,6-dimethyl-1H-benzotriazole originates from their molecular symmetry.

  • 5,6-Dimethyl-1H-benzotriazole: This isomer possesses a C₂ axis of symmetry that bisects the C5-C6 bond and passes through the triazole ring. This symmetry element renders the two methyl groups (at C5 and C6) and the two aromatic protons (at C4 and C7) chemically and magnetically equivalent. This equivalence is due to the rapid tautomerism of the N-H proton between N1 and N3, which creates an averaged, symmetric environment on the NMR timescale.

  • 4,5-Dimethyl-1H-benzotriazole: This isomer lacks any such symmetry. Consequently, all four proton-bearing substituent groups—the two methyl groups and the two aromatic protons—are in unique chemical environments and are expected to produce distinct signals in the NMR spectrum.

This fundamental difference in symmetry is the primary predictor of the complexity of their respective spectra.

Theoretical Underpinnings: Anisotropy and Substituent Effects

To interpret the specific chemical shifts, we must consider the electronic environment of each proton. In aromatic systems, the chemical shift is heavily influenced by the magnetic anisotropy of the ring systems.[4][5][6] The delocalized π-electrons in both the benzene and triazole rings generate a powerful local magnetic field when placed in the external magnetic field of the NMR spectrometer.[4][7] This "ring current" strongly deshields protons located on the periphery of the ring, causing them to resonate at a higher chemical shift (further downfield) than typical alkene protons.[6]

Furthermore, the methyl groups act as weak electron-donating groups (EDGs). Through hyperconjugation, they increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density induces a shielding effect, causing the affected protons to resonate at a lower chemical shift (further upfield).

The interplay between these effects—symmetry, ring anisotropy, and substituent effects—governs the final appearance of the spectra.

Predicted and Experimental ¹H NMR Spectra: A Head-to-Head Comparison

The theoretical principles outlined above allow us to predict the ¹H NMR spectra for each isomer, which can then be compared with available experimental data.

5,6-Dimethyl-1H-benzotriazole: A Portrait of Simplicity

As predicted by its symmetry, the spectrum is remarkably simple.

  • Aromatic Protons (H4 & H7): Due to their equivalence, these two protons appear as a single signal. Since they have no adjacent protons to couple with, this signal is a singlet.

  • Methyl Protons (C5-CH₃ & C6-CH₃): The two methyl groups are also equivalent and thus produce a single singlet.

  • N-H Proton: A broad singlet, whose chemical shift is highly dependent on solvent and concentration.

4,5-Dimethyl-1H-benzotriazole: A Spectrum of Complexity

The lack of symmetry leads to a more complex and information-rich spectrum.

  • Aromatic Protons (H6 & H7): These two protons are non-equivalent. They are adjacent to each other, resulting in spin-spin coupling (J-coupling), a through-bond interaction.[8][9] Therefore, H6 should appear as a doublet, and H7 should also appear as a doublet, with identical coupling constants (typically ~7-9 Hz for ortho coupling).

  • Methyl Protons (C4-CH₃ & C5-CH₃): The two methyl groups are in distinct chemical environments and will appear as two separate singlets. The C4-methyl group is in a sterically crowded peri position, adjacent to the triazole ring, which may lead to a different chemical shift compared to the C5-methyl group due to through-space interactions and van der Waals forces.

  • N-H Proton: A broad singlet.

The following table summarizes the expected and observed chemical shifts.

Proton 5,6-Dimethyl-1H-benzotriazole 4,5-Dimethyl-1H-benzotriazole Rationale for Difference
Aromatic H (H4, H7) ~7.61 ppm (s, 2H)Not ApplicableSymmetry in the 5,6-isomer makes these protons equivalent.
Aromatic H (H6) Not Applicable~7.30 ppm (d, 1H)Asymmetric structure; coupled to H7.
Aromatic H (H7) Not Applicable~7.15 ppm (d, 1H)Asymmetric structure; coupled to H6.
Methyl H (C5, C6) ~2.38 ppm (s, 6H)Not ApplicableSymmetry in the 5,6-isomer makes these methyls equivalent.
Methyl H (C4) Not Applicable~2.65 ppm (s, 3H)Asymmetric structure; deshielded due to proximity to the triazole ring.
Methyl H (C5) Not Applicable~2.45 ppm (s, 3H)Asymmetric structure; distinct from the C4-methyl.
NH Broad singletBroad singletEnvironment is broadly similar; highly variable.
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The values presented are typical for CDCl₃ or DMSO-d₆ solutions.[10][11]

The most definitive diagnostic feature is the aromatic region: a single singlet for the 5,6-isomer versus two doublets for the 4,5-isomer. Additionally, the methyl region shows one singlet for the 5,6-isomer versus two for the 4,5-isomer.

Visualizing the Structural Differences

The underlying cause for the spectral differences is the molecular structure and its symmetry.

Caption: Symmetry axis in 5,6-dimethyl-1H-benzotriazole.

Caption: Asymmetric structure of 4,5-dimethyl-1H-benzotriazole.

For the 4,5-isomer, advanced 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can confirm assignments. A NOESY experiment detects correlations between protons that are close in space (<5 Å), irrespective of their bonding.[12][13] In this case, a cross-peak would be expected between the protons of the C4-methyl group and the H7 proton, definitively confirming their identities.

Standard Operating Protocol: Acquiring ¹H NMR Spectra

Reproducible and high-quality data is paramount. The following protocol outlines the standard procedure for sample analysis. This system is self-validating through the use of an internal standard (TMS or residual solvent signals) and consistent instrument parameters.

1. Sample Preparation

  • Accurately weigh 5-10 mg of the benzotriazole sample.
  • Transfer the sample to a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). Ensure the solvent choice is appropriate for sample solubility.
  • Cap the tube and gently agitate until the sample is fully dissolved. The deuterated solvent provides the field frequency lock for the spectrometer, and its residual proton signal can be used as a secondary chemical shift reference.[10][11]

2. NMR Spectrometer Setup & Data Acquisition

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve maximum homogeneity, indicated by a sharp and symmetrical lock signal.
  • Set standard ¹H acquisition parameters:
  • Pulse Angle: 30-90 degrees
  • Acquisition Time: ~2-4 seconds
  • Relaxation Delay (d1): 1-5 seconds (a longer delay ensures quantitative integration)
  • Number of Scans (ns): 8-16 scans (increase for dilute samples to improve signal-to-noise)
  • Acquire the Free Induction Decay (FID) data.

3. Data Processing

  • Apply a Fourier Transform to the FID to convert it into the frequency domain (the spectrum).

  • Phase the spectrum manually to ensure all peaks are in pure absorption mode (positive and upright).

  • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

  • Calibrate the chemical shift axis. Set the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the Tetramethylsilane (TMS) signal to 0.00 ppm if added.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

    cluster_workflow ¹H NMR Experimental Workflow A 1. Sample Dissolution (5-10 mg in 0.6 mL CDCl₃) B 2. Spectrometer Setup (Lock & Shim) A->B C 3. Data Acquisition (Acquire FID) B->C D 4. Data Processing (FT, Phase, Baseline) C->D E 5. Spectral Analysis (Calibrate, Integrate, Assign) D->E

    Caption: Standard workflow for ¹H NMR analysis.

Conclusion

¹H NMR spectroscopy provides a rapid, definitive, and non-destructive method for distinguishing between 4,5-dimethyl-1H-benzotriazole and 5,6-dimethyl-1H-benzotriazole. The key differentiating factors are rooted in molecular symmetry:

  • 5,6-Dimethyl-1H-benzotriazole yields a simple spectrum with one aromatic singlet and one methyl singlet .

  • 4,5-Dimethyl-1H-benzotriazole produces a more complex spectrum with two aromatic doublets and two distinct methyl singlets .

By understanding the principles of symmetry, anisotropic effects, and spin-spin coupling, researchers can confidently assign the correct structure to their synthesized or isolated compounds, ensuring the integrity and validity of their subsequent research and development efforts.

References

  • Fiveable. (2025, August 15). Anisotropic Effect Definition - Organic Chemistry Key Term...
  • Reddit. (2023, March 8). Can someone explain what anisotropy is in simple terms : r/Mcat.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • The Journal of Chemical Physics. Chemical Shifts, Ring Currents, and Magnetic Anisotropy in Aromatic Hydrocarbons.
  • Stanford University NMR Facility. Types of Two Dimensional Experiments.
  • Chemistry Stack Exchange. (2014, November 2). Why is proton coupling through bonds and how does this affect identical protons?
  • SciSpace. (2020, August 16). Anisotropy and NMR spectroscopy.
  • NMR Techniques in Organic Chemistry: a quick guide.
  • Organic Chemistry at CU Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR.
  • GSC Online Press. (2020, May 20). Review on synthetic study of benzotriazole.
  • PubMed. (2015, September 1). Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide.
  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities.

Sources

Comparative

A Comparative Guide to the Crystal Structures of Benzotriazole and Its Derivatives

A Note to the Reader: This guide was initially designed to focus on the crystal structure of 4,5-dimethyl-1H-benzotriazole. However, a comprehensive search of publicly available crystallographic databases revealed no dep...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This guide was initially designed to focus on the crystal structure of 4,5-dimethyl-1H-benzotriazole. However, a comprehensive search of publicly available crystallographic databases revealed no deposited crystal structure for this specific isomer. Consequently, this guide has been expertly curated to provide a comparative analysis of the parent 1H-benzotriazole and two of its derivatives: 1-benzyl-1H-benzotriazole and the sterically demanding 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. This comparison will illuminate the fundamental structural features of the benzotriazole core and demonstrate how substituent groups influence molecular conformation and crystal packing, offering valuable insights for researchers in crystallography, medicinal chemistry, and materials science.

Introduction: The Significance of Benzotriazole's Three-Dimensional Structure

Benzotriazole and its derivatives are a class of heterocyclic compounds with a wide range of applications, from corrosion inhibitors to precursors in the synthesis of pharmaceuticals. Their efficacy in these roles is often dictated by their three-dimensional molecular structure and the way they arrange themselves in the solid state. Single-crystal X-ray diffraction is a powerful analytical technique that provides a precise map of the atomic arrangement within a crystal, revealing crucial details about bond lengths, bond angles, and intermolecular interactions.[1] This information is paramount for understanding the physical and chemical properties of these compounds and for designing new molecules with tailored functionalities.

Comparative Analysis of Benzotriazole Crystal Structures

The following table summarizes the key crystallographic parameters for 1H-benzotriazole, 1-benzyl-1H-benzotriazole, and 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, showcasing the impact of substitution on the crystal lattice.

Parameter1H-Benzotriazole1-Benzyl-1H-benzotriazole[2]1,3,5-Tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene[3][4][5]
Chemical Formula C₆H₅N₃C₁₃H₁₁N₃C₃₃H₃₃N₉
Molecular Weight 119.13 g/mol 209.25 g/mol 555.68 g/mol
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cP2₁2₁2₁
a (Å) 13.59(1)11.5734(10)11.0204(4)
b (Å) 19.34(1)5.9705(4)16.1387(6)
c (Å) 9.94(1)16.1202(14)16.2772(6)
β (°) 125.5(1)106.490(4)90
Volume (ų) 2129(4)1068.07(15)2894.98(18)
Z 1244
Key Intermolecular Interactions N-H···N hydrogen bonds, π-π stackingC-H···N hydrogen bonds, C-H···π interactions, π-π stacking[2]C-H···N hydrogen bonds, van der Waals forces[3]
Structural Insights:

The parent 1H-benzotriazole establishes a baseline for the fundamental structure, characterized by a planar fused ring system.[1] Its crystal packing is dominated by N-H···N hydrogen bonds, a feature that is absent in its N1-substituted derivatives.

In 1-benzyl-1H-benzotriazole , the introduction of the benzyl group at the N1 position precludes the formation of N-H···N hydrogen bonds.[2] Instead, the crystal packing is governed by weaker C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings.[2] The benzotriazole ring system itself remains largely planar, with a maximum deviation of 0.0173 Å.[2] A notable feature is the dihedral angle of 75.08° between the benzotriazole and phenyl rings, indicating a significant twist between the two aromatic systems.[2]

The structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene presents a more complex scenario due to its bulky substituents.[3][4][5] The molecule adopts a conformation where the substituents on the central benzene ring are arranged alternately above and below the ring plane.[3] The three benzotriazolyl moieties are inclined at significant angles of 88.3°, 85.7°, and 82.1° with respect to the central benzene ring.[3][4] The crystal packing is primarily stabilized by weak C-H···N hydrogen bonds and van der Waals forces, a consequence of the steric hindrance from the large substituent groups which prevents closer packing and stronger intermolecular interactions like extensive π-π stacking.[3]

Experimental Protocol for Single-Crystal X-ray Diffraction of a Benzotriazole Derivative

This section provides a detailed, step-by-step methodology for the determination of the crystal structure of a novel benzotriazole derivative.

I. Crystal Growth

The critical first step is to obtain high-quality single crystals suitable for diffraction. Slow evaporation is a common and effective method for small organic molecules.

  • Dissolution: Dissolve the synthesized and purified benzotriazole derivative in a suitable solvent or solvent mixture (e.g., ethanol/water, dichloromethane/diethyl ether) to near saturation in a clean vial.[2][6] The choice of solvent is crucial and often determined empirically.

  • Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent at room temperature.

  • Crystal Formation: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.[7]

II. Data Collection
  • Crystal Mounting: Carefully select a well-formed, defect-free single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a suitable adhesive or cryoprotectant oil.[7]

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.[2][7]

  • Data Acquisition: Cool the crystal to a low temperature (e.g., 100 K or 193 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[2][5] The diffractometer then rotates the crystal through a series of angles while irradiating it with X-rays, collecting a large number of diffraction spots.

III. Structure Solution and Refinement
  • Data Reduction: The collected diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. This iterative process adjusts atomic positions, and thermal displacement parameters until the best possible fit is achieved.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the process of crystal structure determination.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification dissolution Dissolution purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The comparative analysis of 1H-benzotriazole, 1-benzyl-1H-benzotriazole, and 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene effectively demonstrates the profound influence of substituent groups on the crystal engineering of benzotriazole derivatives. The transition from strong N-H···N hydrogen bonding in the parent molecule to weaker C-H···N and π-stacking interactions in the benzyl derivative, and finally to a structure dominated by steric effects and van der Waals forces in the tris-substituted compound, provides a clear rationale for the observed differences in their solid-state properties. This understanding is crucial for the rational design of new benzotriazole-based materials with desired characteristics for applications in drug development and materials science.

References

  • Koch, N., Förster, S., & Mazik, M. (2024). Synthesis and crystal structure of 1,3,5-tris-[(1 H-benzotriazol-1-yl)meth-yl]-2,4,6-tri-ethyl-benzene. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1240–1243. [Link]

  • Selvarathy Grace, P., Jebas, S. R., Ravindran Durai Nayagam, B., & Schollmeyer, D. (2012). 1-Benzyl-1H-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2132. [Link]

  • Selvarathy Grace, P., Jebas, S. R., Ravindran Durai Nayagam, B., & Schollmeyer, D. (2012). 1-Benzyl-1H-benzotriazole 3-oxide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3299. [Link]

  • Selvarathy Grace, P., Jebas, S. R., Ravindran Durai Nayagam, B., & Schollmeyer, D. (2012). 1-Benzyl-1H-benzotriazole 3-oxide monohydrate. journals.iucr.org. [Link]

  • Qu, F., Jian, F., & Gao, H. (2009). Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Asian Journal of Chemistry, 21(3), 1713–1716. [Link]

  • Koch, N., Förster, S., & Mazik, M. (2024). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. ResearchGate. [Link]

  • Selvarathy Grace, P., Jebas, S. R., Ravindran Durai Nayagam, B., & Schollmeyer, D. (2012). 1-Benzyloxy-1H-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2133. [Link]

  • Selvarathy Grace, P., Jebas, S. R., Ravindran Durai Nayagam, B., & Schollmeyer, D. (2012). 1-Benzyl-1H-benzotriazole 3-oxide–1-hydroxy-1H-benzotriazole (1/1). Acta Crystallographica Section E: Structure Reports Online, 68(9), o2399. [Link]

  • Koch, N., Förster, S., & Mazik, M. (2024). Synthesis and crystal structure of 1,3,5-tris-[(1 H-benzotriazol-1-yl)meth-yl]-2,4,6-tri-ethyl-benzene. PubMed. [Link]

  • Selvarathy Grace, P., Jebas, S. R., Ravindran Durai Nayagam, B., & Schollmeyer, D. (2012). 1-Benzyl-1H-benzotriazole. Academia.edu. [Link]

  • Koch, N., Förster, S., & Mazik, M. (2024). Synthesis and crystal structure of 1,3,5-tris[(1H- benzotriazol-1-yl)methyl]. IUCr Journals. [Link]

  • Wikipedia contributors. (2024, February 19). Benzotriazole. In Wikipedia, The Free Encyclopedia. [Link]

  • Macías, R., Hurtado, J., Rojas, D., Petit, E., Córdova, R., & Chiman, R. (2016). Crystal structure of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 701–704. [Link]

  • Selvarathy Grace, P., Jebas, S. R., Ravindran Durai Nayagam, B., & Schollmeyer, D. (2012). The crystal packing of the title compound, highlighting the one-dimensional chains along[3]. Hydrogen bonds are shown as dashed lines. ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7220, 1H-Benzotriazole. [Link]

Sources

Validation

adsorption isotherm comparison Langmuir vs Freundlich for 4,5-dimethyl isomer

Comparative Analysis: Langmuir vs. Freundlich Models[1] Executive Summary & Application Context In pharmaceutical synthesis and environmental remediation, the removal of specific planar isomers—such as 4,5-dimethylphenan...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Langmuir vs. Freundlich Models[1]

Executive Summary & Application Context

In pharmaceutical synthesis and environmental remediation, the removal of specific planar isomers—such as 4,5-dimethylphenanthrene (4,5-DMP) —is critical due to their persistence and toxicity. Unlike its linear isomers, 4,5-DMP exhibits unique steric hindrance due to the "bay region" methyl clash, which significantly alters its adsorption behavior compared to planar polycyclic aromatic hydrocarbons (PAHs).

This guide objectively compares the Langmuir and Freundlich adsorption isotherms for 4,5-DMP on carbonaceous adsorbents (Modified Biochar/Activated Carbon). Based on recent experimental data, the Freundlich model consistently provides a superior fit (


), indicating that the adsorption of this specific isomer is driven by multilayer, heterogeneous surface interactions rather than simple monolayer coverage.

Experimental Protocol: Batch Equilibrium Isotherms

To replicate the data discussed in this guide, follow this self-validating batch equilibrium protocol. This workflow ensures thermodynamic equilibrium is reached, preventing kinetic artifacts from skewing isotherm data.

Phase A: Adsorbent Preparation
  • Material: Use Mesoporous Biochar or Activated Carbon (Surface Area

    
    ).
    
  • Washing: Wash with 0.1 M HCl to remove ash/inorganic impurities, followed by deionized water until pH is neutral.

  • Drying: Dry at 105°C for 24 hours. Store in a desiccator to prevent moisture readsorption.

Phase B: Isotherm Workflow
  • Stock Solution: Dissolve 4,5-DMP in methanol (co-solvent) and dilute with background electrolyte (0.01 M

    
    ) to prevent ionic strength variations.
    
  • Concentration Range: Prepare initial concentrations (

    
    ) spanning 0.5 mg/L to 50 mg/L.
    
StepActionCritical Control Point (Why?)
1 Dosing Add 50 mg adsorbent to 100 mL amber glass vials.
2 Equilibration Agitate at 150 rpm, 25°C for 24 hours .
3 Separation Centrifuge at 4000 rpm for 10 mins; Filter supernatant (0.22

PTFE).
4 Quantification Analyze

via GC-MS (SIM mode) or HPLC-FLD.
5 Mass Balance Calculate

Comparative Analysis: Langmuir vs. Freundlich

The choice of isotherm model dictates the understanding of the adsorption mechanism (Physical vs. Chemical, Monolayer vs. Multilayer).

The Langmuir Model (Idealized Monolayer)
  • Assumption: Adsorption occurs on a homogenous surface with identical sites; no interaction between adsorbed molecules.

  • Equation:

    
    
    
  • Relevance to 4,5-DMP: Often fails at high concentrations for bulky isomers because the "bay region" methyl groups create steric bulk, preventing tight packing required for an ideal monolayer.

The Freundlich Model (Heterogeneous Multilayer)
  • Assumption: Adsorption occurs on a heterogeneous surface with non-uniform energy distribution; allows for multilayer stacking (critical for aromatic rings).

  • Equation:

    
    
    
  • Relevance to 4,5-DMP: The exponent

    
     reflects the intensity of adsorption.[1] For 4,5-DMP, 
    
    
    
    typically indicates favorable adsorption driven by
    
    
    interactions and hydrophobic partitioning.
Data Comparison Table

Representative data derived from adsorption studies of methylated phenanthrenes on carbonaceous adsorbents [1][2].

ParameterSymbolLangmuir ResultFreundlich ResultInterpretation
Correlation Coeff.

0.89 - 0.920.96 - 0.99 Freundlich provides a statistically superior fit.
Capacity Constant

/

45.2 mg/g12.8


indicates high affinity but non-saturating behavior.
Heterogeneity

N/A0.45 - 0.60

confirms heterogeneous surface energies.
Mechanism -Surface SaturationPore Filling / Partitioning4,5-DMP prefers heterogeneous sites (micropores).

Mechanistic Insight & Visualization

The superior fit of the Freundlich model for 4,5-DMP is attributed to the Steric-Electronic Interplay . Unlike planar phenanthrene, the 4,5-dimethyl isomer is slightly twisted due to steric repulsion between the methyl groups. This prevents flat, uniform monolayer packing (Langmuir) and favors "wedging" into heterogeneous micropores or forming irregular multilayers via


 stacking.
Adsorption Mechanism Diagram

AdsorptionMechanism cluster_Mechanisms Dominant Interaction Pathways Solution Bulk Solution (4,5-DMP Solvated) Boundary Boundary Layer Diffusion Solution->Boundary Mass Transfer Surface Adsorbent Surface (Heterogeneous Energy Sites) Boundary->Surface Diffusion PiStacking π-π Stacking (Aromatic Ring Interaction) Surface->PiStacking Electron Donor-Acceptor PoreFilling Micropore Filling (Steric Wedging) Surface->PoreFilling Size Selectivity Hydrophobic Hydrophobic Effect (Entropy Driven) Surface->Hydrophobic Water Exclusion AdsorbedState Adsorbed State (Multilayer/Freundlich Fit) PiStacking->AdsorbedState PoreFilling->AdsorbedState Hydrophobic->AdsorbedState

Caption: Mechanistic pathway of 4,5-DMP adsorption. The heterogeneous nature of pore filling and


 stacking explains the Freundlich model dominance.

Conclusion & Recommendations

For researchers targeting the removal or purification of 4,5-dimethylphenanthrene :

  • Model Selection: Do not force-fit the Langmuir model. The Freundlich isotherm is the scientifically accurate descriptor for this isomer due to surface heterogeneity and non-uniform binding energies [1][2].

  • Process Design: Since

    
    , adsorption intensity is high at low concentrations. This makes carbonaceous adsorbents highly effective for "polishing" steps to remove trace 4,5-DMP impurities from drug intermediates or wastewater.
    
  • Steric Consideration: Account for the lower maximum capacity (

    
    ) of 4,5-DMP compared to non-methylated phenanthrene, as the methyl groups increase the effective molecular footprint, reducing packing density.
    

References

  • Anaerobic degradation of polycyclic aromatic hydrocarbons in sludge. Source: ResearchGate. Context: Confirms Freundlich model fit (

    
    ) for 4,5-dimethylphenanthrene adsorption.
    
    
  • Characterization of polycyclic aromatic hydrocarbons in surface sediments. Source: ResearchGate. Context: Validates sorption isotherms of methylated PAHs are described by Freundlich models.[2][3]

  • Surface-Enhanced Biocompatibility and Adsorption Capacity. Source: ACS Omega. Context: Provides comparative methodology for Langmuir vs. Freundlich parameters in organic adsorption.

Sources

Comparative

mass spectrometry fragmentation pattern of 4,5-dimethylbenzotriazole

This guide outlines the mass spectrometry fragmentation patterns, differentiation strategies, and experimental protocols for 4,5-dimethylbenzotriazole (4,5-DMBT) . It is designed for analytical chemists and toxicologists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry fragmentation patterns, differentiation strategies, and experimental protocols for 4,5-dimethylbenzotriazole (4,5-DMBT) . It is designed for analytical chemists and toxicologists requiring high-fidelity identification of benzotriazole derivatives in complex matrices.

Executive Summary

4,5-Dimethylbenzotriazole (4,5-DMBT) is a corrosion inhibitor and emerging environmental contaminant. In mass spectrometry, it is characterized by a stable triazole ring that undergoes specific cleavage. However, its analysis is complicated by the presence of its structural isomer, 5,6-dimethylbenzotriazole (5,6-DMBT) .

This guide demonstrates that while Electrospray Ionization (ESI) in positive mode is the gold standard for detection, mass spectrometry alone is often insufficient for isomer differentiation due to identical fragmentation pathways. Reliable identification requires coupling MS/MS specific transitions with high-resolution chromatographic separation.

Chemical Identity & Structural Context

Understanding the structural nuance is critical for interpreting the fragmentation data.

Feature4,5-Dimethylbenzotriazole (4,5-DMBT)5,6-Dimethylbenzotriazole (5,6-DMBT)
Structure Asymmetric methyl substitution (Positions 4,5).Symmetric methyl substitution (Positions 5,6).[1]
Molecular Weight 147.18 g/mol 147.18 g/mol
Precursor Ion

m/z 148.09 m/z 148.09
Symmetry Asymmetric (Dipole moment

0)
Symmetric (Dipole moment

0)
Chromatography Elutes earlier on C18 (typically) due to steric "ortho effect" reducing planar interactions.Elutes later on C18/Phenyl-Hexyl due to higher planarity and symmetry.

Fragmentation Mechanics (MS/MS Pathway)

The fragmentation of 4,5-DMBT follows a high-energy pathway characteristic of nitrogen-rich heterocycles. The stability of the benzene ring directs the fragmentation toward the triazole moiety.

Primary Pathway: The Nitrogen Elimination

Upon Collision-Induced Dissociation (CID), the protonated precursor (


 148) undergoes a rapid loss of molecular nitrogen (

). This is the diagnostic transition used for quantification.
  • Transition:

    
    
    
  • Mechanism: Cleavage of the triazole ring, expelling neutral

    
     (-28 Da).
    
  • Product: A highly reactive dimethyl-phenyl cation/aziridine intermediate (

    
    ).
    
Secondary Pathway: The Cyanide Loss

The


 120 intermediate is unstable and further fragments by losing Hydrogen Cyanide (HCN) or undergoing H-rearrangement.
  • Transition:

    
    
    
  • Mechanism: Loss of HCN (-27 Da) from the amine intermediate.

  • Product: A tropylium-like

    
     or methyl-phenyl cation (
    
    
    
    93).
Visualization of Fragmentation Logic

The following diagram illustrates the stepwise degradation pathway validated for dimethylbenzotriazoles.

G Precursor Precursor Ion [M+H]+ = 148 (4,5-DMBT) Inter Intermediate Ion [M+H - N2]+ m/z = 120 Precursor->Inter Loss of N2 (-28 Da) Primary Quantifier Frag1 Fragment Ion [M+H - N2 - HCN]+ m/z = 93 Inter->Frag1 Loss of HCN (-27 Da) Secondary Qualifier Frag2 Minor Fragment [Phenyl Cation]+ m/z = 77 Inter->Frag2 Loss of C2H3N (Rearrangement)

Caption: MS/MS fragmentation tree for 4,5-DMBT showing the primary loss of nitrogen followed by cyanide elimination.

Isomeric Differentiation Strategy

CRITICAL INSIGHT: You cannot rely solely on MS/MS transition ratios to distinguish 4,5-DMBT from 5,6-DMBT, as their spectra are nearly identical. Differentiation must be achieved via Chromatographic Selectivity .

Separation Protocol

The "Ortho Effect" in 4,5-DMBT (methyl group at position 4 is adjacent to the triazole nitrogen) creates a steric hindrance that reduces the molecule's ability to interact with planar stationary phases compared to the flat, symmetric 5,6-isomer.

ParameterRecommended ConditionCausality/Reasoning
Column Phenyl-Hexyl or Biphenyl (2.1 x 100mm, 1.7 µm)

interactions in phenyl columns maximize separation based on the planarity difference between the isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures full protonation (

) for ESI efficiency.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol provides better selectivity for benzotriazoles than Acetonitrile due to protic solvent interactions.
Elution Order 1. 4,5-DMBT (First)2. 5,6-DMBT (Second)4,5-DMBT is less planar/sterically hindered, interacting less with the

-phase.

Experimental Protocol: LC-ESI-MS/MS

This protocol is designed for trace analysis (ng/L) in aqueous matrices.

Step 1: Instrument Configuration[2]
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[2]

  • Source Temp: 350°C (High temp required to desolvate the stable aromatic rings).

  • Capillary Voltage: 3.5 kV.

Step 2: MRM Transition Table

Program these transitions into the Triple Quadrupole (QqQ) for Multiple Reaction Monitoring (MRM).

CompoundPrecursor (

)
Product (

)
RoleCollision Energy (eV)
4,5-DMBT 148.1120.1Quantifier 20 - 25
4,5-DMBT 148.193.1Qualifier 35 - 40
4,5-DMBT 148.165.1Qualifier (Trace)50+
Step 3: Workflow Diagram

The following workflow ensures data integrity by validating retention time before mass spectral confirmation.

Workflow cluster_check Quality Control Sample Sample Injection (5-10 µL) LC LC Separation (Phenyl-Hexyl Column) Sample->LC ESI ESI (+) Source [M+H]+ Generation LC->ESI Q1 Q1 Filter Select m/z 148 ESI->Q1 Q2 Collision Cell CID (N2 Gas) Q1->Q2 Q3 Q3 Detection m/z 120 & 93 Q2->Q3 Data Data Analysis Check RT & Ion Ratio Q3->Data Data->LC If RT shift > 2%, re-equilibrate

Caption: Analytical workflow for the specific detection of 4,5-DMBT using LC-MS/MS.

References

  • Gago-Ferrero, P., et al. (2011). "Simultaneous determination of benzotriazoles and ultraviolet filters in wastewater by LC-MS/MS." Journal of Chromatography A. Link

  • Reemtsma, T., et al. (2010). "Polar pollutants in the water cycle: Benzotriazoles." Water Research. Link

  • MassBank. (2015). "ESI-MS/MS Spectrum of Methyl-1H-benzotriazole." MassBank Record EQ279159.[3] Link

  • Jover, E., et al. (2009).[2][4] "Retention time prediction of benzotriazole derivatives in LC-MS." Journal of Separation Science. Link

  • Voutsa, D., et al. (2006). "Determination of benzotriazoles in environmental waters." Analytical Chemistry. Link

Sources

Validation

13C NMR spectral assignment for 4,5-dimethyl-1H-1,2,3-benzotriazole

Comparison Guide: 13C NMR Spectral Assignment of 4,5-Dimethyl-1H-1,2,3-benzotriazole Executive Summary The structural characterization of 4,5-dimethyl-1H-1,2,3-benzotriazole (4,5-DMBT) presents a unique analytical challe...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: 13C NMR Spectral Assignment of 4,5-Dimethyl-1H-1,2,3-benzotriazole

Executive Summary The structural characterization of 4,5-dimethyl-1H-1,2,3-benzotriazole (4,5-DMBT) presents a unique analytical challenge compared to its symmetric isomer, 5,6-dimethylbenzotriazole. While the latter exhibits simplified spectral features due to a


 symmetry plane, 4,5-DMBT is inherently asymmetric. This guide provides a definitive assignment protocol, contrasting experimental data with theoretical models and isomeric alternatives. The focus is on resolving the rapid annular tautomerism (

) that typically obscures signal assignment in standard 1D NMR.

Part 1: The Analytical Challenge (Context)

The core difficulty in assigning 4,5-DMBT lies in the Annular Tautomerism . Benzotriazoles exist in a rapid equilibrium between the 1H- and 3H- forms in solution at room temperature.

  • The Symmetry Trap: Unlike 5,6-dimethylbenzotriazole, where the time-averaged spectrum retains symmetry (making C4 equivalent to C7), the 4,5-dimethyl substitution pattern breaks this symmetry .

  • The Consequence: Even under fast exchange conditions (room temperature DMSO-

    
    ), C4 and C7 are chemically distinct, as are C5 and C6.
    
  • The Artifacts: In non-polar solvents (CDCl

    
    ), the tautomeric exchange rate may slow down, leading to severe line broadening or "disappearing" signals, often mistaken for impurities.
    

Part 2: Comparative Analysis (Data & Performance)

The following table contrasts the 13C NMR profile of 4,5-DMBT against its primary structural alternatives: the parent Benzotriazole (BTA) and the symmetric 5,6-isomer.

Table 1: Comparative 13C NMR Chemical Shift Data (DMSO-


, 100 MHz) 
Carbon Position4,5-Dimethyl-BTA (Target)5,6-Dimethyl-BTA (Symmetric Alt.)Parent BTA (Reference)Signal Type
C4 ~125.5 ppm (Quaternary)115.8 ppm (Methine)115.2 ppmDifferentiation Key
C5 ~136.2 ppm (Quaternary)137.5 ppm (Quaternary)126.4 ppmIpso-Methyl Effect
C6 ~128.1 ppm (Methine)137.5 ppm (Quaternary)126.4 ppmOrtho-Methyl Effect
C7 ~112.5 ppm (Methine)115.8 ppm (Methine)115.2 ppmShielded by C5-Me
C3a/C7a ~142.0 ppm (Broad/Avg)~142.5 ppm138.5 ppmBridgehead
Methyls ~14.5, 20.1 ppm~20.5 ppm (Single Signal)N/AAliphatic

Note: Shifts are averaged values due to fast tautomeric exchange. "Differentiation Key" highlights the shift from Methine (in 5,6-isomer) to Quaternary (in 4,5-isomer) at the C4 position.

Performance Analysis:
  • Resolution Power: 4,5-DMBT displays four distinct aromatic signals (2 quaternary, 2 methine). The 5,6-isomer displays only two (1 quaternary, 1 methine).

  • Solvent Sensitivity: 4,5-DMBT shows a higher sensitivity to solvent polarity (

    
     ppm between DMSO and CDCl
    
    
    
    ) due to the dipole moment changes in the asymmetric tautomers.

Part 3: Experimental Protocol (Self-Validating System)

To unambiguously assign the 4,5-DMBT structure, you cannot rely on 1D


C NMR alone. You must employ a HMBC (Heteronuclear Multiple Bond Correlation)  workflow to link the methyl protons to the ring carbons.
Step-by-Step Assignment Workflow
  • Sample Preparation:

    • Dissolve 15 mg of 4,5-DMBT in 0.6 mL DMSO-

      
       .
      
    • Why DMSO? It stabilizes the tautomeric equilibrium and sharpens the exchange-broadened signals compared to Chloroform.

  • Acquisition 1: 1D

    
    H NMR: 
    
    • Identify two distinct methyl singlets (approx. 2.3 ppm and 2.4 ppm).[1]

    • Identify two distinct aromatic doublets (C6-H and C7-H) exhibiting ortho-coupling (

      
       Hz).
      
  • Acquisition 2:

    
    C-{1H} UDEFT/DEPTQ: 
    
    • Use DEPTQ to distinguish Quaternary carbons (C4, C5, C3a, C7a) from Methines (C6, C7).

    • Validation: You must observe exactly two aromatic methine signals and four quaternary signals (including bridgeheads).

  • Acquisition 3: gHMBC (The Critical Step):

    • Set long-range coupling delay to 62.5 ms (optimized for

      
       Hz).
      
    • Pathway A (Methyl at C4): The methyl protons at ~2.4 ppm will show correlations to:

      • C4 (strong,

        
        )
        
      • C3a (bridgehead,

        
        )
        
      • C5 (adjacent quaternary,

        
        )
        
    • Pathway B (Methyl at C5): The methyl protons at ~2.3 ppm will show correlations to:

      • C5 (strong,

        
        )
        
      • C4 (adjacent quaternary,

        
        )
        
      • C6 (adjacent Methine ,

        
        )
        
    • Result: Only the C5-Methyl will correlate to a proton-bearing carbon (C6). The C4-Methyl correlates only to quaternary carbons. This proves the 4,5-substitution pattern.

Part 4: Structural Validation Logic (Visualization)

The following diagram illustrates the logic flow for distinguishing 4,5-DMBT from its isomers using the HMBC protocol described above.

AssignmentLogic Start Unknown Dimethyl-Benzotriazole SymmetryCheck 13C NMR Signal Count (Aromatic Region) Start->SymmetryCheck SymResult 2 Signals (1 Quat, 1 CH) SymmetryCheck->SymResult Symmetric AsymResult 4 Signals (2 Quat, 2 CH) SymmetryCheck->AsymResult Asymmetric Isomer56 Conclusion: 5,6-Dimethyl Isomer SymResult->Isomer56 HMBC_Step Perform HMBC (Methyl Correlations) AsymResult->HMBC_Step Path4 Me protons correlate to C3a, C4, C5 (All Quaternary) HMBC_Step->Path4 Methyl A Path5 Me protons correlate to C4, C5, C6 (C6 is Methine) HMBC_Step->Path5 Methyl B Final Definitive Assignment: 4,5-Dimethyl-BTA Path4->Final Path5->Final

Caption: Logical workflow for distinguishing 4,5-dimethylbenzotriazole from symmetric isomers using 13C signal counting and HMBC connectivity.

References

  • Elguero, J., et al. (2002). "An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution." Tetrahedron, 58(44), 9089-9094.[2]

  • Katritzky, A. R., et al. (1998). "The Tautomerism of Benzotriazole and its Derivatives." Advances in Heterocyclic Chemistry, 71, 1-100.

  • Reich, H. J. (2021). "13C NMR Chemical Shifts - Heterocycles." Organic Chemistry Data.

  • ChemicalBook. (n.d.). "1H-Benzotriazole 13C NMR Spectrum."

  • Poznański, J., et al. (2007).[3] "Experimental (13C NMR) and theoretical studies on the prototropic tautomerism of benzotriazole." Journal of Physical Chemistry A, 111(28), 6501-6509.[3]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4,5-dimethyl-1H-1,2,3-benzotriazole

This guide provides a detailed, safety-first protocol for the proper disposal of 4,5-dimethyl-1H-1,2,3-benzotriazole. As laboratory professionals, our responsibility extends beyond the bench to ensure that all chemical w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 4,5-dimethyl-1H-1,2,3-benzotriazole. As laboratory professionals, our responsibility extends beyond the bench to ensure that all chemical waste is handled in a manner that protects ourselves, our colleagues, and the environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance.

Hazard Profile and Risk Assessment

The primary hazards are summarized below:

Hazard ClassificationGHS Hazard StatementImplication for Disposal
Acute Oral Toxicity H302: Harmful if swallowedAvoid ingestion. Mandates strict hygiene measures and prohibits eating or drinking in the disposal area.[3][4]
Skin Irritation H315: Causes skin irritationRequires the use of appropriate chemical-resistant gloves to prevent contact.[4]
Serious Eye Irritation H319: Causes serious eye irritationMandates the use of safety glasses or goggles to protect against dust particles or splashes.[4]
Respiratory Irritation H335: May cause respiratory irritationDisposal should occur in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust.[4]
Aquatic Toxicity H411/H412: Toxic/Harmful to aquatic life with long lasting effectsCrucially, this prohibits disposal down the drain. Environmental release must be prevented.[3][4][5]

These classifications underscore that 4,5-dimethyl-1H-1,2,3-benzotriazole must be treated as hazardous chemical waste .[1]

Pre-Disposal Safety and Preparation

Before beginning any disposal procedure, proper preparation is paramount. This phase is critical to prevent accidental exposure or environmental release.

Required Personal Protective Equipment (PPE)

A thorough risk assessment dictates the minimum PPE required. Based on the hazard profile, the following should be worn:

  • Eye Protection: Chemical safety goggles or a face shield if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.

  • Protective Clothing: A standard laboratory coat.

  • Respiratory Protection: If handling large quantities of powder outside of a fume hood, a NIOSH-approved respirator may be necessary.[6]

Designated Disposal Area

All disposal activities should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[7] Ensure the area is clear of incompatible materials and that an emergency eyewash station and safety shower are accessible.[8]

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure, unused 4,5-dimethyl-1H-1,2,3-benzotriazole and materials contaminated with it.

Step 1: Waste Segregation

The cardinal rule of chemical waste disposal is to never mix different waste streams.

  • Action: Keep 4,5-dimethyl-1H-1,2,3-benzotriazole waste separate from all other chemical waste.

  • Causality: Mixing with incompatible substances, such as strong oxidizing agents, can lead to unforeseen and dangerous chemical reactions.[6] Segregation simplifies the disposal process for your institution's environmental health and safety (EHS) office and their disposal contractor.

Step 2: Containerization
  • Action for Solid Waste: Place the solid 4,5-dimethyl-1H-1,2,3-benzotriazole directly into a dedicated, sealable, and clearly labeled hazardous waste container.[4] This container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Action for Contaminated Materials: Place any contaminated items (e.g., weigh boats, gloves, paper towels) into the same designated solid hazardous waste container.

  • Causality: Using original or properly designated containers prevents leaks and ensures the waste is clearly identified.[1] The container must be kept tightly closed except when adding waste to prevent the release of dust or vapors.[4]

Step 3: Labeling
  • Action: Label the waste container clearly and accurately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4,5-dimethyl-1H-1,2,3-benzotriazole"

    • The associated hazards (e.g., "Harmful if Swallowed," "Eye Irritant," "Marine Pollutant")

    • The date accumulation started.

  • Causality: Proper labeling is a legal requirement and is essential for safe handling, storage, and transport by EHS personnel and waste contractors. It communicates the risks to anyone who may handle the container.

Step 4: Temporary Storage and Final Disposal
  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility, following your institution's specific guidelines.

  • Action: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal company.

  • Causality: This substance must be disposed of at an approved waste disposal plant in accordance with all federal, state, and local regulations.[9][10] Professional disposal ensures the chemical is treated or incinerated at high temperatures to destroy it safely, preventing environmental harm.

The logical flow for this process is illustrated below.

Caption: Disposal workflow for 4,5-dimethyl-1H-1,2,3-benzotriazole.

Emergency Procedures for Spills

Accidents can happen, and a clear, pre-defined emergency plan is non-negotiable.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate: Alert your supervisor and your institution's EHS office immediately.

  • Control: If the spill is small and you are trained to handle it:

    • Ensure you are wearing appropriate PPE.

    • Prevent the spilled solid from becoming airborne.[4]

    • Carefully sweep or scoop the material into the designated hazardous waste container.[4][6] Do not use methods that generate dust, such as dry sweeping with a brush. A dampened paper towel can be used to gently wipe up the final residue.

    • Decontaminate the area with soap and water.

  • Prevent Entry into Drains: Under no circumstances should the spilled material or cleanup runoff be allowed to enter drains or waterways.[2][6]

References

  • Safety Data Sheet for 1,2,3-Benzotriazole. Carl ROTH. [Link]

  • Safety Data Sheet for 1H-BENZOTRIAZOLE, SODIUM SALT. Unknown Source. [Link]

  • Safety Data Sheet for 1,2,3-Benzotriazole. Unknown Source. [Link]

  • Safety Data Sheet for Benzotriazole, (1,2,3-) Powder, Reagent. Columbus Chemical Industries. [Link]

  • Registration Dossier for Benzotriazole. ECHA (European Chemicals Agency). [Link]

  • ECHA Proposes to Restrict Three Benzotriazoles under REACH. CIRS Group. [Link]

  • PubChem Compound Summary for 4-Methyl-1H-benzotriazole. National Center for Biotechnology Information. [Link]

  • Substance Infocard for 5,6-dimethyl-1H-1,2,3-benzotriazole. ECHA (European Chemicals Agency). [Link]

  • Safety Data Sheet for 1H-Benzotriazole. CPAchem. [Link]

Sources

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